NXE0041178
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H14F4N4O |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
1-[2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-pyridinyl]-6,7-dihydro-5H-pyrazolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C19H14F4N4O/c20-13-6-11(5-12(8-13)19(21,22)23)7-14-9-15(1-3-24-14)27-17-2-4-25-18(28)16(17)10-26-27/h1,3,5-6,8-10H,2,4,7H2,(H,25,28) |
InChI-Schlüssel |
VASPFLVEEOBQOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1N(N=C2)C3=CC(=NC=C3)CC4=CC(=CC(=C4)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of NXE0041178
A Novel GPR52 Agonist for the Potential Treatment of Psychiatric Disorders
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NXE0041178, also known as HTL0041178, is a potent, orally bioavailable, and CNS-penetrant small molecule agonist of the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and prefrontal cortex, key brain regions implicated in the pathophysiology of schizophrenia and other psychiatric disorders. This compound's mechanism of action is centered on the activation of GPR52, which is a Gαs-coupled receptor. This activation stimulates the production of intracellular cyclic AMP (cAMP), leading to the modulation of downstream signaling pathways, particularly those involving dopamine D1 and D2 receptors. The unique co-localization of GPR52 with these dopamine receptors—predominantly with D2 receptors on medium spiny neurons in the striatum and with D1 receptors on cortical pyramidal neurons—positions this compound as a promising therapeutic candidate. It is hypothesized to alleviate the positive symptoms of schizophrenia by functionally opposing D2 receptor signaling in the striatum, while potentially improving cognitive and negative symptoms by potentiating D1 receptor signaling in the cortex. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its pharmacological activity, signaling pathways, and effects in relevant in vivo models.
Core Mechanism of Action: GPR52 Agonism and cAMP Production
This compound acts as a potent agonist at the human GPR52 receptor. GPR52 is a class A orphan GPCR that couples to the stimulatory G protein, Gαs. Upon agonist binding, GPR52 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase to convert ATP into the second messenger, cyclic AMP (cAMP). This increase in intracellular cAMP is the primary signaling event initiated by this compound.
Signaling Pathway of this compound at GPR52
Quantitative Pharmacological and Physicochemical Properties
This compound has been optimized to balance high potency with favorable drug-like properties, including metabolic stability, solubility, and permeability, while minimizing P-glycoprotein (P-gp) efflux to ensure adequate brain penetration.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| GPR52 pEC50 | 7.7 | Human (recombinant) | [1] |
| Physicochemical Properties | |||
| Kinetic Solubility (pH 7.4) | 493 µM | [2] | |
| In Vitro ADME | |||
| MDCK-MDR1 Permeability (Papp A-B) | 26 x 10-6 cm/s | [1] | |
| MDCK-MDR1 Efflux Ratio | 1.1 | [1] | |
| Plasma Protein Binding (Fup) | 0.090 | Rat | [2] |
| Plasma Protein Binding (Fup) | 0.051 | Human | [2] |
| Blood-to-Plasma Ratio | 1.88 | Rat | [2] |
| Blood-to-Plasma Ratio | 0.88 | Human | [2] |
Table 1: Summary of in vitro and physicochemical properties of this compound.
Preclinical Pharmacokinetics
In vivo pharmacokinetic studies in rats demonstrate that this compound is well-absorbed with low clearance and good oral bioavailability, consistent with a profile suitable for a once-daily oral CNS drug.[1]
| Parameter | IV (1 mg/kg) | PO (3 mg/kg) |
| Clearance (mL/min/kg) | 16 | - |
| Volume of Distribution (Vss, L/kg) | 1.0 | - |
| Half-life (t1/2, h) | 0.8 | - |
| Cmax (ng/mL) | - | 285 |
| Tmax (h) | - | 0.5 |
| Bioavailability (F, %) | - | 40 |
Table 2: Pharmacokinetic parameters of this compound in male Sprague-Dawley rats.[1]
Modulation of Dopaminergic Signaling
The therapeutic hypothesis for this compound in schizophrenia is based on the strategic co-localization of GPR52 with dopamine D1 and D2 receptors.
Interaction with D2 Receptor Signaling in the Striatum
In the striatum, GPR52 is expressed on medium spiny neurons that also express the dopamine D2 receptor. D2 receptors are coupled to the inhibitory G protein, Gαi, which inhibits adenylyl cyclase and reduces cAMP levels. The positive symptoms of schizophrenia are linked to hyperdopaminergic activity in the striatum, mediated by D2 receptors. By activating GPR52, this compound increases cAMP levels, thereby functionally counteracting the inhibitory effect of D2 receptor activation. This is proposed to alleviate the positive symptoms of psychosis.
Interaction with D1 Receptor Signaling in the Prefrontal Cortex
In the prefrontal cortex, GPR52 is co-expressed with dopamine D1 receptors on pyramidal neurons. D1 receptors, like GPR52, are Gαs-coupled. Cognitive deficits and negative symptoms in schizophrenia are associated with hypodopaminergic function in the cortex. It is hypothesized that by activating GPR52, this compound can potentiate D1 receptor signaling by further increasing cAMP levels, which may improve cognitive function and negative symptoms.
In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion Model
The amphetamine-induced hyperlocomotion model in rats is a classic preclinical assay used to assess the antipsychotic potential of drug candidates. Amphetamine increases dopamine release in the striatum, leading to hyperlocomotion, which is considered a surrogate for the positive symptoms of psychosis. This compound has demonstrated efficacy in this model, reducing amphetamine-stimulated hyperlocomotion.[2] This provides in vivo evidence for its functional antagonism of hyperdopaminergic states.
Experimental Protocols
GPR52 Agonist Functional cAMP Assay
This assay quantifies the ability of a compound to stimulate cAMP production in cells expressing the GPR52 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR52 receptor.
-
Assay Principle: A competitive immunoassay is used to measure intracellular cAMP levels. The assay is typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or similar technologies.
-
Procedure:
-
HEK-GPR52 cells are plated in 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound is added at various concentrations (typically a 10-point dose-response curve).
-
The plate is incubated for 30-60 minutes at room temperature.
-
Lysis buffer containing HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) is added.
-
After a further incubation period (e.g., 60 minutes), the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Data are normalized to a positive control (e.g., a reference agonist) and vehicle control. A sigmoidal dose-response curve is fitted to the data to determine the pEC50 value.
Amphetamine-Induced Hyperlocomotion in Rats
This protocol assesses the in vivo antipsychotic-like activity of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity (distance traveled, rearing, etc.).
-
Procedure:
-
Habituation: Rats are habituated to the testing arenas for a period of 60 minutes on the day prior to the experiment.
-
Dosing: On the test day, rats are administered vehicle or this compound via the intended clinical route (e.g., oral gavage) at a specified pretreatment time (e.g., 60 minutes before amphetamine).
-
Baseline Activity: After dosing with the test compound, rats are placed in the arenas, and their baseline locomotor activity is recorded for 30-60 minutes.
-
Challenge: Rats are then administered D-amphetamine (e.g., 1-1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
Post-Challenge Activity: Locomotor activity is recorded for a further 90-120 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled during the post-challenge period. Data are analyzed using an appropriate statistical method, such as a one-way ANOVA followed by post-hoc tests, to compare the amphetamine-only group with the this compound-treated groups.
Experimental Workflow for Preclinical Evaluation
Conclusion
This compound is a novel GPR52 agonist with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo activity in a relevant preclinical model of psychosis. Its unique ability to modulate dopamine signaling differently in the striatum and cortex provides a strong rationale for its development as a potential new treatment for schizophrenia, with the prospect of addressing both positive and negative/cognitive symptoms. The data presented in this guide support the continued investigation of this compound in clinical settings.
References
NXE0041178: A Technical Whitepaper on a Novel GPR52 Agonist for Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of NXE0041178, including its mechanism of action through the GPR52 signaling pathway, a summary of its preclinical data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.
GPR52 Signaling Pathway
GPR52 is a Gs/olf-coupled G protein-coupled receptor (GPCR).[6] Upon agonist binding, such as with this compound, the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][6] This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses.[6]
The therapeutic potential of GPR52 agonists in schizophrenia is hypothesized to stem from their dual action in different brain regions. In the striatum, GPR52 is co-localized with dopamine D2 receptors on medium spiny neurons.[3][6] The increase in cAMP mediated by GPR52 activation is thought to functionally oppose the Gi-coupled signaling of D2 receptors, which decreases cAMP.[3][6] This may alleviate the positive symptoms of schizophrenia. Conversely, in the prefrontal cortex, GPR52 is expressed on neurons with dopamine D1 receptors.[1] Here, GPR52 agonism may potentiate D1 receptor signaling, which also couples to Gs and increases cAMP, potentially improving cognitive and negative symptoms.[1]
GPR52 Signaling Pathway
Preclinical Data for this compound
The following tables summarize the available quantitative preclinical data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight (Da) | 390.3 | [7] |
| pKa (weakly basic) | 3.27 | [7] |
| Polar Surface Area (Ų) | 59.8 | [7] |
| Hydrogen Bond Acceptors | 5 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| CNS MPO Score | 5.0 | [7] |
| Aqueous Kinetic Solubility (µM) | 493 | [7] |
Table 2: In Vitro ADME Properties
| Parameter | Species | Value | Reference |
| Plasma Protein Binding (Fup) | Mouse | 0.053 | [7] |
| Rat | 0.090 | [7] | |
| Dog | 0.071 | [7] | |
| Monkey | 0.103 | [7] | |
| Human | 0.051 | [7] | |
| Blood-to-Plasma Ratio (B/P) | Mouse | 1.79 | [7] |
| Rat | 1.88 | [7] | |
| Dog | 1.01 | [7] | |
| Monkey | 0.80 | [7] | |
| Human | 0.88 | [7] | |
| Metabolic Stability (CLint, µL/min/million cells) | Rat Hepatocytes | >5 | [7] |
| Human HµREL® system | 0.7 | [7] | |
| Caco-2 Permeability (Papp, A-to-B) | High | [2][6] |
Table 3: In Vivo Pharmacokinetics in Preclinical Species
| Parameter | Mouse | Rat | Monkey | Reference |
| Clearance (mL/min/kg) | Low | Low | Low | [6] |
| Volume of Distribution (Vd) | Moderate | Moderate | Moderate | [6] |
| Terminal Half-life | Moderate | Moderate | Moderate | [6] |
| Oral Bioavailability | Well-absorbed | Well-absorbed | Well-absorbed | [6] |
| Brain Exposure | Extensive | Extensive | N/A | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of a GPR52 agonist like this compound.
Disclaimer: The following protocols are representative examples based on publicly available information and standard laboratory practices. They may not reflect the exact protocols used in the original studies of this compound.
Protocol 1: GPR52 cAMP Functional Assay (HTRF)
This protocol describes a method for measuring cAMP production in response to GPR52 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GPR52
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
This compound and other test compounds
-
cAMP standard
-
HTRF cAMP assay kit (e.g., from Cisbio) containing Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP
-
384-well white, low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-GPR52 cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to a final concentration of 1,000-4,000 cells/5 µL.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody in the provided lysis buffer.
-
Add 5 µL of the d2-labeled cAMP solution to each well.
-
Add 5 µL of the cryptate-labeled anti-cAMP antibody solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a cAMP standard curve using the known concentrations of the cAMP standard.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Amphetamine-Stimulated Hyperlocomotion in Rats
This protocol outlines a procedure to assess the antipsychotic-like potential of this compound by measuring its effect on amphetamine-induced hyperactivity in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
d-amphetamine sulfate
-
Vehicle for this compound (e.g., 10% DMAC, 10% Kolliphor HS15, 80% saline)
-
Saline (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams to detect movement
-
Animal scale
-
Syringes and needles for injections (e.g., intraperitoneal - IP)
Procedure:
-
Animal Acclimation and Habituation:
-
House rats in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the facility.
-
Handle the rats for several days prior to the experiment to reduce stress.
-
On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Habituate the rats to the open-field chambers for 30-60 minutes on one or two days preceding the test day.
-
-
Dosing and Behavioral Testing:
-
On the test day, weigh each rat and calculate the appropriate dose volumes.
-
Administer this compound or its vehicle via the desired route (e.g., oral gavage - PO) at a specified pretreatment time (e.g., 60 minutes) before the amphetamine challenge.
-
Following the pretreatment period, administer d-amphetamine (e.g., 1.5 mg/kg, IP) or saline.
-
Immediately place the rat in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) continuously for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5 or 10 minutes).
-
Calculate the total distance traveled for each treatment group.
-
Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate antipsychotic-like activity.
-
Amphetamine Hyperlocomotion Workflow
Conclusion
This compound is a promising GPR52 agonist with a preclinical profile that supports its continued development for the treatment of neuropsychiatric disorders such as schizophrenia. Its mechanism of action, involving the modulation of the cAMP signaling pathway in key brain regions, offers a novel approach to addressing the complex symptomatology of these conditions. The data presented in this technical guide highlight its favorable physicochemical and pharmacokinetic properties, which are essential for a centrally acting therapeutic agent. Further investigation, including clinical trials, will be crucial in determining the ultimate therapeutic utility of this compound.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hsc.wvu.edu [hsc.wvu.edu]
- 4. youtube.com [youtube.com]
- 5. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi coupled receptors in whole cells | Revvity [revvity.co.jp]
- 6. resources.revvity.com [resources.revvity.com]
- 7. va.gov [va.gov]
NXE0041178: A Novel GPR52 Agonist for the Treatment of Schizophrenia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Schizophrenia is a complex and debilitating mental disorder characterized by a range of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopamine D2 receptor, often leading to incomplete efficacy and significant side effects. NXE0041178 (formerly known as HTL0041178) is a potent, orally bioavailable, and brain-penetrant small molecule agonist of the G protein-coupled receptor 52 (GPR52).[1] GPR52 is a promising novel target for schizophrenia as its activation is hypothesized to modulate dopamine signaling pathways, offering a potential new therapeutic mechanism with an improved side-effect profile. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and key experimental protocols.
Mechanism of Action: GPR52 Agonism
GPR52 is an orphan Gs-coupled receptor highly expressed in the striatum and prefrontal cortex, key brain regions implicated in the pathophysiology of schizophrenia. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is thought to have a dual modulatory effect on dopamine signaling. In the prefrontal cortex, GPR52 agonism may potentiate dopamine D1 receptor signaling, which is associated with improved cognitive function. Conversely, in the striatum, it is proposed to functionally oppose dopamine D2 receptor signaling, which could alleviate the positive symptoms of psychosis.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, demonstrating its potential as a therapeutic candidate for schizophrenia.
Table 1: In Vitro Potency and Permeability
| Parameter | Value | Species | Assay |
| pEC50 | 7.5 | Human | GPR52 Functional cAMP Assay |
| Caco-2 Permeability (Papp A-B) | 27 x 10⁻⁶ cm/s | - | Caco-2 Monolayer Assay |
| MDCK-MDR1 Efflux Ratio | 1.8 | Human | MDCK-MDR1 Bidirectional Assay |
| MDCK-BCRP Efflux Ratio | 3.2 | Human | MDCK-BCRP Bidirectional Assay |
Table 2: In Vitro Metabolic Stability
| System | Species | Intrinsic Clearance (CLint) |
| Liver Microsomes | Mouse | < 25 µL/min/mg protein |
| Rat | < 25 µL/min/mg protein | |
| Dog | < 25 µL/min/mg protein | |
| Monkey | < 25 µL/min/mg protein | |
| Human | < 25 µL/min/mg protein | |
| Hepatocytes | Mouse | < 5 µL/min/10⁶ cells |
| Rat | Quantifiable | |
| Dog | < 5 µL/min/10⁶ cells | |
| Monkey | < 5 µL/min/10⁶ cells | |
| Human | < 5 µL/min/10⁶ cells |
Table 3: Plasma Protein Binding and Blood-to-Plasma Ratio
| Species | Unbound Fraction (fu) | Blood-to-Plasma Ratio |
| Mouse | 0.053 | 1.79 |
| Rat | 0.090 | 1.88 |
| Dog | 0.071 | 1.01 |
| Monkey | 0.103 | 0.80 |
| Human | 0.051 | 0.88 |
Table 4: In Vivo Pharmacokinetics of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Half-life (h) |
| Mouse | 7 | 1.7 | 76 | 1-7 |
| Rat | 16 | 1.0 | 50 | 1-7 |
| Dog | 12 | 1.1 | 59 | 1-7 |
| Monkey | 2 | 1.4 | 81 | 1-7 |
Table 5: Efficacy in Rat Amphetamine-Induced Hyperlocomotion Model
| Parameter | Value |
| Minimum Effective Dose | 3 mg/kg |
| Unbound Plasma Concentration at MED | 0.11 µM |
| Unbound Brain Concentration at MED | 0.04 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
GPR52 Functional cAMP Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GPR52 are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Cells are seeded into 384-well plates and grown to confluence.
-
On the day of the assay, the culture medium is replaced with assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
This compound is serially diluted in assay buffer and added to the cells.
-
The plates are incubated for 30 minutes at 37°C.
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or LANCE).
-
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
MDCK-MDR1 Permeability Assay
-
Cell Culture: Madin-Darby canine kidney (MDCKII) cells transfected with the human MDR1 gene are cultured on semi-permeable filter supports (e.g., Transwell plates) for 4-5 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow).
-
Bidirectional Transport:
-
The assay is initiated by adding this compound (typically at 1-10 µM) to either the apical (A) or basolateral (B) chamber.
-
Samples are taken from the receiver chamber at specified time points (e.g., 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as the ratio of Papp (B-to-A) / Papp (A-to-B). An efflux ratio ≥ 2 is indicative of active efflux.
-
In Vivo Pharmacokinetic Study in Rodents
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing:
-
Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., 20% Captisol in saline) and administered as a bolus dose via the tail vein.
-
Oral (PO): this compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats are habituated to the testing environment (e.g., open-field arenas).
-
Treatment:
-
Rats are pre-treated with vehicle or varying doses of this compound (e.g., 1, 3, 10 mg/kg, PO).
-
After a specified pre-treatment time (e.g., 60 minutes), rats are challenged with d-amphetamine (e.g., 1 mg/kg, IP).
-
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 90 minutes) using an automated activity monitoring system.
-
Data Analysis: The effect of this compound on amphetamine-induced hyperlocomotion is expressed as a percentage inhibition of the vehicle-treated control group.
Visualizations
Signaling Pathways
Experimental Workflows
References
GPR52 Receptor Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the central nervous system, particularly in the striatum and cortex.[1] Its strategic localization and signaling characteristics have identified it as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[2][3] GPR52 is known for its high constitutive activity and primarily signals through two main pathways: the canonical Gs/cAMP pathway and the β-arrestin-mediated pathway.[2] This technical guide provides a comprehensive overview of these signaling cascades, detailed experimental protocols for their investigation, and quantitative data on known ligands.
Core Signaling Pathways
GPR52's signaling versatility allows it to modulate a variety of cellular responses. Its two primary signaling arms, the Gs/cAMP and β-arrestin pathways, can act independently or in concert to influence neuronal function.
Gs/cAMP Signaling Pathway
The canonical signaling pathway for GPR52 involves its coupling to the stimulatory G protein, Gs (or Gαolf in the striatum).[2] This initiates a cascade of events leading to the production of the second messenger cyclic adenosine monophosphate (cAMP).[3]
Mechanism of Action:
-
G Protein Activation: Upon activation, either by an agonist or through its own constitutive activity, GPR52 facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein.[2]
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).[3]
-
cAMP Production: Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[3]
-
Downstream Effectors: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity and survival.[2]
β-Arrestin Signaling Pathway
In addition to G protein-dependent signaling, GPR52 can recruit β-arrestins (β-arrestin 1 and β-arrestin 2).[2] This interaction not only plays a role in receptor desensitization and internalization but also initiates a distinct signaling cascade that is G protein-independent.[4]
Mechanism of Action:
-
Receptor Phosphorylation: Agonist binding or constitutive activity can lead to the phosphorylation of GPR52 by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated GPR52 serves as a binding site for β-arrestins.[4]
-
Scaffolding and ERK Activation: β-arrestins act as scaffold proteins, bringing components of the mitogen-activated protein kinase (MAPK) cascade into close proximity. This facilitates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The activation of ERK1/2 can occur independently of cAMP production.
Data Presentation
The following tables summarize the quantitative data for known GPR52 agonists and antagonists. Potency (EC50) and inhibitory concentration (IC50) values are provided to facilitate comparison.
| GPR52 Agonists | EC50 (nM) | Emax (%) | Assay Type | Reference |
| Compound 1 | 30 | - | cAMP Accumulation | [4] |
| Compound 2 | 21 | 103 | cAMP Accumulation | [4] |
| Compound 3 | 75 | 122 | cAMP Accumulation | [4] |
| Compound 4 | 30 | 79.8 | cAMP Accumulation | [4] |
| PW0787 | 135 | - | cAMP Accumulation | [4] |
| HTL0041178 (Compound 1) | 27.5 | - | cAMP Accumulation | [4] |
| GPR52 agonist-1 | pEC50 = 7.53 | - | cAMP Accumulation | [4] |
| TP-024 (FTBMT) | 75 | - | cAMP Accumulation | [4] |
| GPR52 Antagonists/Inverse Agonists | IC50 (µM) | Assay Type | Reference |
| F11 | 5 | cAMP Accumulation | [4] |
| Compound 12 | 0.63 | cAMP Accumulation | [4] |
| GPR52 antagonist-1 (Compound 43) | 0.63 | cAMP Accumulation | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate GPR52 signaling are provided below.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cAMP following receptor activation.
Principle: Competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen are commonly used. In these assays, endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.
Detailed Methodology (HTRF-based):
-
Cell Culture: Plate HEK293 cells stably expressing GPR52 in a 384-well plate and culture overnight.
-
Compound Treatment: Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add test compounds (agonists or antagonists) at various concentrations.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Signal Measurement: After a 1-hour incubation at room temperature, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the results as a function of compound concentration to determine EC50 or IC50 values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR52 receptor.
Principle: The Tango™ assay is a widely used method. It utilizes a GPR52 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease. Recruitment of the β-arrestin-protease to the receptor-transcription factor fusion leads to cleavage and release of the transcription factor, which then drives the expression of a reporter gene (e.g., luciferase).
Detailed Methodology (Tango™ Assay):
-
Cell Culture: Plate HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion) transfected with the GPR52-transcription factor fusion construct in a 384-well plate.
-
Compound Treatment: Add test compounds at various concentrations.
-
Incubation: Incubate the plate at 37°C for 6-16 hours to allow for reporter gene expression.
-
Signal Measurement: Add a luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal and plot the results as a function of compound concentration to determine EC50 values.
ERK1/2 Phosphorylation Assay
This assay detects the activation of the ERK1/2 signaling pathway.
Principle: Western blotting is the most common method to measure ERK1/2 phosphorylation. This technique uses antibodies to detect the phosphorylated (active) form of ERK1/2 in cell lysates.
Detailed Methodology (Western Blotting):
-
Cell Culture and Starvation: Culture GPR52-expressing cells to near confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with test compounds for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total ERK1/2.
Conclusion
GPR52 represents a compelling target for the development of novel therapeutics for central nervous system disorders. A thorough understanding of its dual signaling capabilities through the Gs/cAMP and β-arrestin pathways is crucial for the rational design of biased ligands that can selectively modulate these pathways for therapeutic benefit. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of targeting GPR52.
References
- 1. Genetic deletion of GPR52 enhances the locomotor-stimulating effect of an adenosine A2A receptor antagonist in mice: A potential role of GPR52 in the function of striatopallidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 4. bioengineer.org [bioengineer.org]
NXE0041178: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Preclinical Profile of a Novel GPR52 Agonist
Introduction
NXE0041178 is a novel, orally bioavailable small molecule that acts as a potent agonist for the G-protein coupled receptor 52 (GPR52).[1] GPR52 is an orphan receptor primarily expressed in the brain, particularly in regions associated with motor function, cognition, and emotion, such as the striatum and cortex. Its modulation of dopaminergic and glutamatergic neurotransmission has identified it as a promising therapeutic target for neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical data for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
| Identifier | Value |
| IUPAC Name | 1-(2-((3-(fluoromethyl)phenyl)(hydroxy)methyl)pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one |
| SMILES | O=C1NCCC2=C1C=NN2C3=CC(CC4=CC(F)=CC(C(F)(F)F)=C4)=NC=C3 |
| Molecular Formula | C19H14F4N4O |
| Molecular Weight | 390.33 g/mol |
| CAS Number | 2642079-89-6 |
Physicochemical Properties
This compound possesses a physicochemical profile that is favorable for oral absorption and central nervous system (CNS) penetration.[1] It is characterized as a moderately lipophilic and weakly basic compound.[1]
| Property | Value | Reference |
| Calculated LogP | 3.07 | [1] |
| Measured LogD (pH 7.4) | 3.11 | [1] |
| Polar Surface Area (PSA) | 59.8 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| pKa (weakly basic) | 3.27 | [1] |
| Aqueous Kinetic Solubility | 493 µM | [1] |
| CNS MPO Score | 5.0 | [1] |
Pharmacokinetics and ADME Profile
Preclinical studies in various animal models have demonstrated that this compound has a promising pharmacokinetic profile, characterized by good absorption, low clearance, and a moderate volume of distribution and terminal half-life.[1][2][3][4]
In Vitro ADME
| Parameter | Species | Value | Reference |
| Plasma Protein Binding (Fup) | Mouse | 0.053 | [1] |
| Rat | 0.090 | [1] | |
| Dog | 0.071 | [1] | |
| Monkey | 0.103 | [1] | |
| Human | 0.051 | [1] | |
| Blood-to-Plasma Ratio (B/P) | Mouse | 1.79 | [1] |
| Rat | 1.88 | [1] | |
| Dog | 1.01 | [1] | |
| Monkey | 0.80 | [1] | |
| Human | 0.88 | [1] | |
| Caco-2 Permeability (Papp A-B) | 27 x 10-6 cm/s | [1] | |
| Metabolic Stability (CLint) | Mouse Liver Microsomes | < 25 µL/min/mg | [1] |
| Rat Liver Microsomes | < 25 µL/min/mg | [1] | |
| Dog Liver Microsomes | < 25 µL/min/mg | [1] | |
| Monkey Liver Microsomes | < 25 µL/min/mg | [1] | |
| Human Liver Microsomes | 11.3 µL/min/mg | [1] | |
| Rat Hepatocytes | > 5 µL/min/million cells | [1] | |
| Human, Mouse, Dog, Monkey Hepatocytes | < 5 µL/min/million cells | [1] |
Signaling Pathway and Mechanism of Action
This compound functions as an agonist at the GPR52 receptor. GPR52 is a Gs-coupled G-protein coupled receptor (GPCR).[2] Upon agonist binding, GPR52 activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of various genes involved in neuronal function.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer resembling the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.
-
Assay Procedure:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at specified time points (e.g., 2 hours).
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins.
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Incubation: The test compound is added to plasma from the desired species (e.g., human, rat) at a final concentration (e.g., 1 µM).
-
Equilibrium Dialysis:
-
A rapid equilibrium dialysis (RED) device is used, which consists of a sample chamber and a buffer chamber separated by a semipermeable membrane.
-
The plasma sample containing the test compound is added to the sample chamber.
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the buffer chamber.
-
The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4 hours).
-
-
Sample Collection and Analysis:
-
Aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in each aliquot is determined by LC-MS/MS.
-
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Preparation:
-
Pooled liver microsomes from the desired species are thawed.
-
A reaction mixture containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM) is prepared.
-
-
Incubation:
-
The reaction is initiated by adding a NADPH-regenerating system to the microsomal suspension.
-
The mixture is incubated at 37°C.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.
Preclinical Development Workflow for a CNS Drug Candidate
The development of a CNS drug candidate like this compound follows a structured preclinical workflow to assess its potential for clinical translation. This process involves a series of in vitro and in vivo studies to evaluate efficacy, safety, and pharmacokinetics.
Conclusion
This compound is a promising GPR52 agonist with a well-characterized chemical structure and a favorable preclinical profile. Its physicochemical properties are conducive to oral absorption and CNS penetration. The in vitro and in vivo ADME data suggest that it has the potential for a desirable pharmacokinetic profile in humans. The detailed understanding of its mechanism of action through the GPR52 signaling pathway provides a strong rationale for its development as a potential therapeutic for neuropsychiatric disorders. The experimental protocols and workflow outlined in this guide offer a framework for further research and development of this and similar compounds.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Preclinical Profile of NXE0041178: A GPR52 Agonist for Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for NXE0041178, a novel, orally bioavailable agonist of the G protein-coupled receptor 52 (GPR52). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for schizophrenia and related psychiatric disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Data Summary
The preclinical development of this compound has generated a robust dataset characterizing its physicochemical properties, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and in vivo pharmacokinetics across multiple species.
Table 1: Physicochemical Properties of this compound[1]
| Property | Value |
| Molecular Weight (Daltons) | 390.3 |
| Calculated LogP | 3.07 |
| Measured LogD at pH 7.4 | 3.11 |
| Polar Surface Area (PSA) (Ų) | 59.8 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| pKa (basic) | 3.27 |
| Aqueous Kinetic Solubility (µM) | 493 |
Table 2: In Vitro ADME Profile of this compound
| Parameter | Species | Value |
| Plasma Protein Binding (Fup) | Mouse | 0.053 |
| Rat | 0.090 | |
| Dog | 0.071 | |
| Monkey | 0.103 | |
| Human | 0.051 | |
| Blood-to-Plasma Ratio | Mouse | 1.79 |
| Rat | 1.88 | |
| Dog | 1.01 | |
| Monkey | 0.80 | |
| Human | 0.88 | |
| Caco-2 Permeability (Papp, A-to-B) | High | |
| Efflux Transporter Interaction | P-gp and BCRP | Little interaction |
| Metabolic Stability (in vitro) | Human | Low turnover |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Clearance | Volume of Distribution | Terminal Half-life | Bioavailability |
| Mouse | Low | Moderate | Moderate | Well-absorbed |
| Rat | Low | Moderate | Moderate | Well-absorbed |
| Monkey | Low | Moderate | Moderate | Well-absorbed |
-
Brain Penetration: this compound demonstrated extensive brain exposure in rodent models, which is consistent with its intended use for central nervous system (CNS) disorders.[1]
Signaling Pathway and Mechanism of Action
This compound is an agonist of the GPR52 receptor, a Gαs-coupled G protein-coupled receptor (GPCR). The activation of GPR52 is hypothesized to have therapeutic effects in schizophrenia through modulation of dopamine receptor signaling pathways.
References
NXE0041178: A Technical Whitepaper on the Discovery and Development of a Novel GPR52 Agonist for Psychiatric Disorders
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NXE0041178 is a novel, orally bioavailable, and CNS-penetrant small molecule agonist of the G protein-coupled receptor 52 (GPR52). Identified through a meticulous, property-based optimization campaign, this compound presents a promising therapeutic approach for schizophrenia and related psychiatric disorders. GPR52 is an orphan receptor highly expressed in brain regions critical for modulating dopamine signaling, a key pathway implicated in the pathophysiology of schizophrenia. By activating GPR52, this compound is hypothesized to concurrently address the positive, negative, and cognitive symptoms of the disease. This document provides an in-depth technical overview of the discovery and preclinical development of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies.
Introduction: The GPR52 Target
G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the central nervous system, with high concentrations in the striatum and prefrontal cortex.[1] Its strategic localization and signaling properties make it a compelling target for neuropsychiatric disorders. GPR52 is a Gs-coupled receptor, meaning its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]
In the striatum, GPR52 is co-expressed on medium spiny neurons that also express dopamine D2 receptors.[3] In the prefrontal cortex, it is found on pyramidal neurons expressing dopamine D1 receptors.[3] This differential expression pattern suggests that a GPR52 agonist could uniquely modulate dopamine signaling to:
-
Alleviate positive symptoms (e.g., hallucinations, delusions) by functionally counteracting hyperactive D2 receptor signaling in the striatum.[3]
-
Improve negative and cognitive symptoms by potentiating hypoactive D1 receptor signaling in the cortex.[3][4]
This dual-action potential offers a significant advantage over existing antipsychotics, which primarily target D2 receptors and have limited efficacy against negative and cognitive symptoms.[3]
Discovery of this compound (HTL0041178)
This compound, also known as HTL0041178, was identified through a "judicious molecular property-based optimization approach".[3][5][6] The discovery process focused on balancing multiple critical parameters to ensure the development of a viable clinical candidate.[3]
dot
Caption: Optimization workflow for the discovery of this compound.
The core strategy involved a multi-parameter optimization that balanced high potency at the GPR52 receptor with favorable ADME (absorption, distribution, metabolism, and excretion) properties, particularly those essential for a CNS drug, such as high permeability and low P-glycoprotein (P-gp) efflux.[3][5]
Mechanism of Action and Signaling Pathway
As a GPR52 agonist, this compound initiates a signaling cascade by activating the Gs alpha subunit of its associated G protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP.[2] The resulting increase in intracellular cAMP levels modulates downstream effectors, ultimately influencing dopaminergic and glutamatergic neurotransmission.[2]
dot
References
- 1. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation-Focused Approaches to GPCR Drug Discovery for Cognitive Impairments Associated with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
NXE0041178: A Novel GPR52 Agonist for the Treatment of Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for NXE0041178, a novel, orally bioavailable agonist of the G protein-coupled receptor 52 (GPR52). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR52 agonism for neuropsychiatric disorders, particularly schizophrenia.
Introduction: The Role of GPR52 in Neuropsychiatric Disorders
G protein-coupled receptor 52 (GPR52) is an orphan receptor highly expressed in the striatum and prefrontal cortex, key brain regions implicated in the pathophysiology of schizophrenia.[1] GPR52 is exclusively expressed on medium spiny neurons that also express dopamine D2 receptors and on cortical pyramidal neurons expressing dopamine D1 receptors.[1] This unique localization suggests that GPR52 activation may modulate dopaminergic signaling, offering a novel therapeutic approach for schizophrenia and other neuropsychiatric conditions.[1]
The therapeutic rationale for GPR52 agonism in schizophrenia is based on its potential to simultaneously address the positive, negative, and cognitive symptoms of the disorder.[1] It is hypothesized that GPR52 agonists can alleviate positive symptoms by inhibiting D2-mediated signaling in the striatum, while improving cognitive and negative symptoms by potentiating D1 signaling.[1]
This compound, also referred to as HTL0041178 in some literature, has been identified as a potent and selective GPR52 agonist with a promising pharmacokinetic profile and oral activity in preclinical models.[1][2] This guide will delve into the preclinical data that supports the continued development of this compound.
Mechanism of Action: GPR52 Signaling Pathway
GPR52 is a Gαs-coupled GPCR.[1] Agonist binding to GPR52 is believed to initiate a signaling cascade that leads to the modulation of neuronal activity. The proposed signaling pathway is as follows:
Figure 1: Proposed GPR52 signaling pathway activated by this compound.
Preclinical Data
Physicochemical Properties
This compound was designed with favorable physicochemical properties for a central nervous system (CNS) drug candidate.
| Property | Value | Reference |
| Molecular Weight | 390.33 g/mol | [3] |
| Formula | C19H14F4N4O | [3] |
| pEC50 | 7.5 | [4] |
| pKa | 3.3 | [4] |
In Vitro and In Vivo Pharmacokinetics
Comprehensive preclinical pharmacokinetic studies have been conducted on this compound in various species. The compound has demonstrated a promising profile with low clearance and high oral bioavailability.[4]
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Half-life (h) | Reference |
| Mouse | 7 | 1.7 | 76 | 1-7 | [4] |
| Rat | 16 | 1.0 | 50 | 1-7 | [4] |
| Dog | 12 | 1.1 | 59 | 1-7 | [4] |
| Cynomolgus Monkey | 2 | 1.4 | 81 | 1-7 | [4] |
Efficacy in a Preclinical Model of Psychosis
This compound has shown efficacy in the amphetamine-induced hyperlocomotion model in rats, a well-established preclinical model of psychosis.[4] The compound was able to reduce the hyperlocomotor response to psychostimulants.[4]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This model is a widely used behavioral assay to screen for antipsychotic potential. The protocol generally involves the following steps:
Figure 2: General workflow for the amphetamine-induced hyperlocomotion model.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.[5]
-
Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically record animal movement.
-
Habituation: Prior to testing, rats are habituated to the testing chambers for a set period (e.g., 60 minutes) for several consecutive days to reduce novelty-induced activity.
-
Procedure:
-
On the test day, animals are placed in the locomotor activity chambers for a baseline recording period (e.g., 30 minutes).[5]
-
Following the baseline period, rats are administered this compound or vehicle via the appropriate route (e.g., oral gavage).
-
After a predetermined pretreatment time, rats are challenged with an injection of d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally).
-
Locomotor activity is then recorded for a subsequent period (e.g., 90 minutes).[5]
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks, which is indicative of locomotor activity. The data is typically analyzed using statistical methods such as ANOVA to compare the effects of this compound to the vehicle control group.
Clinical Development Landscape
While this compound is a preclinical candidate, Sosei Heptares, the developing company, has advanced a first-in-class GPR52 agonist, HTL0048149, into Phase I clinical trials for the treatment of schizophrenia. This indicates a commitment to exploring the therapeutic potential of this mechanism of action in humans. The Phase I trial is a randomized, double-blind, placebo-controlled study designed to assess the safety, pharmacokinetics, and pharmacodynamics of the compound in healthy volunteers. In March 2024, Sosei Heptares entered into a global collaboration and exclusive option-to-license agreement with Boehringer Ingelheim to develop and commercialize their GPR52 agonist portfolio.[1]
Conclusion
This compound is a promising preclinical candidate with a novel mechanism of action for the treatment of neuropsychiatric disorders. Its potent GPR52 agonism, favorable pharmacokinetic profile, and efficacy in a preclinical model of psychosis provide a strong rationale for its continued investigation. The progression of a related GPR52 agonist into clinical trials further validates this target. Future research will be crucial to fully elucidate the therapeutic potential of this compound and the broader class of GPR52 agonists for patients suffering from schizophrenia and other debilitating mental illnesses.
References
- 1. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. b-neuro.com [b-neuro.com]
- 5. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NXE0041178, a GPR52 Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of NXE0041178 (also known as HTL0041178), a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). The following protocols detail cell culture, functional assays for signal transduction, and data analysis relevant to the study of this compound.
Introduction
This compound is a novel, orally bioavailable small molecule agonist of the GPR52 receptor, a class A orphan GPCR. GPR52 is predominantly expressed in the central nervous system, particularly in the striatum and cortex. Its activation is linked to the Gs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This makes GPR52 a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. These protocols are designed to enable researchers to effectively study the cellular effects of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and other GPR52 agonists.
Table 1: In Vitro Potency of this compound (HTL0041178) in cAMP Assays
| Species | EC50 (nM) | Assay System | Reference |
| Human GPR52 | 27.5 | Recombinant functional assay | [1] |
| Rat GPR52 | 27.5 | Recombinant functional assay | [1] |
Table 2: Potency of Various GPR52 Agonists in cAMP Assays
| Compound | EC50 (nM) | Cell Line | Reference |
| Compound 17 | 21 | Not Specified | [2] |
| TP-024 (FTBMT) | Not Specified | Not Specified |
Signaling Pathway
Activation of GPR52 by an agonist like this compound initiates a signaling cascade through the Gs alpha subunit of its associated heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP can then activate downstream effectors such as Protein Kinase A (PKA). GPR52 can also recruit β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.
Caption: GPR52 Signaling Pathway.
Experimental Protocols
Cell Culture
This protocol describes the general maintenance of HEK293 cells stably expressing human GPR52.
Materials:
-
HEK293 cells stably expressing human GPR52
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Selection antibiotic (e.g., Puromycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture HEK293-hGPR52 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Include the appropriate selection antibiotic in the culture medium to maintain stable expression of the receptor.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the detached cells in fresh culture medium and re-seed them at the desired density.
-
Regularly monitor cell health and confluence.
cAMP Functional Assay (GloSensor™ Assay)
This protocol outlines a method to measure the increase in intracellular cAMP levels following stimulation with this compound using the GloSensor™ cAMP Assay.
Caption: Workflow for the GloSensor™ cAMP Assay.
Materials:
-
HEK293-hGPR52 cells
-
pGloSensor™-22F cAMP Plasmid
-
Transfection reagent
-
White, opaque 384-well plates
-
This compound
-
GloSensor™ cAMP Reagent
-
Luminometer
Procedure:
-
Seed HEK293-hGPR52 cells in a white, opaque 384-well plate at a density of approximately 5,000-10,000 cells per well.
-
Co-transfect the cells with the pGloSensor™-22F cAMP plasmid according to the manufacturer's protocol.
-
Incubate the cells for 24 hours to allow for receptor and biosensor expression.
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin).
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add the GloSensor™ cAMP Reagent to all wells.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol describes a method to measure the recruitment of β-arrestin to GPR52 upon stimulation with this compound using the PathHunter® β-Arrestin Assay.
Caption: Workflow for the PathHunter® β-Arrestin Assay.
Materials:
-
PathHunter® HEK293 hGPR52 β-Arrestin cell line
-
White, opaque 384-well plates
-
This compound
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Seed the PathHunter® HEK293 hGPR52 β-Arrestin cells in a white, opaque 384-well plate at the recommended density.
-
Incubate the cells for 24-48 hours.
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Add the diluted this compound to the wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration and fit the data to determine the EC50 value for β-arrestin recruitment.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the manufacturer's instructions for all commercial kits and reagents.
References
Application Notes and Protocols for the In Vivo Use of NXE0041178 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXE0041178 is a novel, orally bioavailable agonist of the G-protein coupled receptor 52 (GPR52), a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1][2] Preclinical evaluation in rodent models is a critical step in characterizing the pharmacokinetic, pharmacodynamic, and efficacy profile of this compound. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of this compound in mice and rats, based on available preclinical data.
Mechanism of Action
GPR52 is an orphan Gs-coupled receptor primarily expressed in the striatum. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to counteract dopamine D2 receptor signaling and potentiate dopamine D1 and NMDA receptor function.[3] By acting as an agonist, this compound is hypothesized to modulate this pathway, offering a potential therapeutic approach for psychotic disorders.[3]
Caption: GPR52 signaling pathway activated by this compound.
Data Presentation
Table 1: Physicochemical and ADME Properties of this compound
| Property | Value | Species | Reference |
| Molecular Weight (Da) | 390.3 | N/A | [4] |
| Polar Surface Area (Ų) | 59.8 | N/A | [4] |
| pKa (weakly basic) | 3.27 | N/A | [4] |
| Aqueous Kinetic Solubility (µM) | 493 | N/A | [4] |
| Unbound Fraction in Plasma (Fup) | 0.053 | Mouse | [4] |
| 0.090 | Rat | [4] | |
| Blood-to-Plasma Ratio (B-P) | 1.79 | Mouse | [4] |
| 1.88 | Rat | [4] | |
| Permeability | High | N/A | [1][4] |
| P-gp and BCRP Interaction | Little to none | N/A | [1][4] |
| Brain Exposure | Extensive | Rodent | [1][4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat | Reference |
| Route of Administration | IV and PO | IV and PO | [1][4] |
| Absorption | Well-absorbed | Well-absorbed | [1][4] |
| Clearance | Low | Low | [1][4] |
| Volume of Distribution | Moderate | Moderate | [1][4] |
| Terminal Half-life | Moderate | Moderate | [1][4] |
| Elimination Pathway | Primarily oxidative metabolism | Primarily oxidative metabolism | [1][4] |
| Renal/Biliary Excretion | Negligible | Negligible | [1][4] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Profiling in Rodents
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in mice and rats following intravenous (IV) and oral (PO) administration.
1. Animal Models:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats.
-
Age: 8-10 weeks.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Formulation:
-
Intravenous (IV) Formulation: Prepare a clear solution of this compound containing 10% DMAC, 10% Kolliphor HS15, and 80% (v/v) saline.[4]
-
Oral (PO) Formulation: A suspension in a vehicle such as 0.5% methylcellulose in water is suitable for oral gavage.
3. Dosing:
-
IV Administration: Administer via the tail vein at a dose of 1-2 mg/kg.
-
PO Administration: Administer via oral gavage at a dose of 5-10 mg/kg.
4. Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation.
-
For brain penetration studies, euthanize animals at selected time points and collect brain tissue.[4]
-
Store all samples at -80°C until analysis.
5. Bioanalysis:
-
Quantify this compound concentrations in plasma and brain homogenates using a validated UPLC-MS/MS method.[4]
-
Prepare calibration standards and quality control samples in the corresponding matrix.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin.
Caption: Experimental workflow for pharmacokinetic studies.
Protocol 2: Amphetamine-Induced Hyperlocomotion in Rats
This protocol describes a behavioral assay to evaluate the antipsychotic-like potential of this compound, based on its ability to attenuate d-amphetamine-induced hyperlocomotion. An unbound plasma concentration of 0.11 µM, corresponding to a free brain concentration of 0.04 µM, has been shown to be effective in this model.[4]
1. Animal Models:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Acclimation: Acclimate animals to the testing room and open-field chambers for at least 60 minutes prior to testing.
2. Drug Administration:
-
Test Compound (this compound): Administer orally at various doses (e.g., 1, 3, 10 mg/kg) 60 minutes before the d-amphetamine challenge.
-
Vehicle Control: Administer the corresponding vehicle.
-
d-Amphetamine: Administer subcutaneously at a dose of 1-1.5 mg/kg.
3. Experimental Procedure:
-
Place individual rats in open-field activity chambers.
-
Allow for a 30-60 minute habituation period.
-
Administer vehicle or this compound.
-
60 minutes after test compound administration, administer d-amphetamine.
-
Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using an automated activity monitoring system.
4. Data Analysis:
-
Analyze locomotor activity data in time bins (e.g., 5-minute intervals).
-
Calculate the total distance traveled during the post-amphetamine period.
-
Compare the locomotor activity of this compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for NXE0041178 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of NXE0041178, a novel, orally bioavailable agonist of the G-protein-coupled receptor 52 (GPR52). The following sections detail the pharmacokinetic profile, and established protocols for in vivo animal studies, designed to guide researchers in their experimental design and execution.
Mechanism of Action
This compound is an agonist for the GPR52 receptor, a Gs-coupled G-protein-coupled receptor. Activation of GPR52 leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is understood to modulate dopaminergic pathways, specifically by counteracting dopamine D2 receptor signaling and promoting the activity of dopamine D1 and NMDA receptors.[1] This mechanism of action suggests therapeutic potential for neuropsychiatric disorders such as schizophrenia.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound across various preclinical species.
Table 1: In Vitro Metabolic Stability of this compound [4]
| Species | Liver Microsomes CLint (µL/min/mg protein) | Hepatocytes CLint (µL/min/million cells) |
| Mouse | < 25 | Not reported |
| Rat | < 25 | Quantifiable |
| Dog | < 25 | < 5 |
| Monkey | < 25 | < 5 |
| Human | < 25 | < 5 |
Table 2: Plasma Protein Binding of this compound [4]
| Species | Unbound Fraction (Fup) |
| Mouse | 0.053 |
| Rat | 0.090 |
| Dog | 0.071 |
| Monkey | 0.103 |
| Human | 0.051 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound [4]
| Species | Dosing Route | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-life (t1/2) |
| Mouse | IV, PO | Low | Moderate | Moderate |
| Rat | IV, PO | Low | Moderate | Moderate |
| Monkey | IV, PO | Low | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Oral Administration in Rodents
Objective: To assess the pharmacokinetic profile and efficacy of orally administered this compound in rodents.
Materials:
-
This compound
-
Vehicle solution: 1% w/v aqueous methylcellulose (400 cP) or a solution of 10% DMAC, 10% Kolliphor HS15, and 80% deionized water (v/v).[4]
-
Oral gavage needles
-
Appropriate animal strain (e.g., Sprague-Dawley rats, C57BL/6 mice)
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in 1% w/v aqueous methylcellulose or a clear solution in the DMAC/Kolliphor HS15/water vehicle.[4] The concentration should be calculated based on the desired dose and a dosing volume of 5 mL/kg.[4]
-
Animal Handling: Acclimatize animals to the experimental conditions. For pharmacokinetic studies, animals should be fasted overnight prior to dosing, with food reintroduced 4 hours post-dosing.[4]
-
Dosing: Administer the this compound formulation via oral gavage at a volume of 5 mL/kg.[4]
-
Sample Collection (Pharmacokinetics): Collect blood samples at predetermined time points post-dosing via an appropriate method (e.g., tail vein, saphenous vein). Process blood to obtain plasma and store at -80°C until analysis.
-
Behavioral Assessment (Efficacy): For efficacy studies, such as the amphetamine-stimulated hyperlocomotion model, administer this compound at a defined pre-treatment time before the amphetamine challenge.[4] Monitor and record locomotor activity using automated activity chambers. An unbound plasma concentration of 0.11 µM was found to be effective in a rat hyperlocomotion study.[4]
Protocol 2: Intravenous Administration in Rodents
Objective: To determine the intravenous pharmacokinetic parameters of this compound.
Materials:
-
This compound
-
Vehicle solution for acute IV dosing: 10% DMAC, 10% Kolliphor HS15, and 80% (v/v) saline.[4]
-
Vehicle solution for IV infusion (brain penetration study): 2% DMAC, 2% Kolliphor HS15, and 96% saline.[4]
-
Intravenous catheters
-
Syringes and infusion pumps
Procedure:
-
Formulation Preparation: Prepare a clear solution of this compound in the appropriate vehicle for either bolus injection or continuous infusion.[4]
-
Animal Preparation: Surgically implant an intravenous catheter in the desired vein (e.g., jugular vein) and allow for recovery.
-
Dosing: Administer the this compound formulation as an intravenous bolus or a constant-rate infusion at a dose volume of 5 mL/kg.[4]
-
Sample Collection: Collect blood samples at designated time points. For brain penetration studies, collect cerebrospinal fluid (CSF) and brain tissue at the end of the study.
Visualizations
Signaling Pathway of GPR52 Activation
Caption: GPR52 signaling cascade upon activation by this compound.
Experimental Workflow for Oral Pharmacokinetic Study
Caption: Workflow for an oral pharmacokinetic study in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Preparing NXE0041178 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: NXE0041178 is a novel, orally bioavailable agonist of the G protein-coupled receptor 52 (GPR52), with potential applications in the treatment of neuropsychiatric disorders.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in preclinical research. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding its solubility and stability characteristics.
| Property | Value | Reference |
| Molecular Weight | 390.3 Daltons | [4] |
| Lipophilicity (Calculated LogP) | 3.07 | [4] |
| Lipophilicity (Measured LogD at pH 7.4) | 3.11 | [4] |
| pKa (weakly basic) | 3.27 | [4] |
| Polar Surface Area (PSA) | 59.8 Ų | [4] |
| Aqueous Kinetic Solubility (from DMSO stock) | 493 µM | [4] |
| Solubility in 10% DMSO/90% Corn Oil | 5 mg/mL (12.81 mM) | [5] |
| Solubility in 10% DMSO/40% PEG300/5% Tween-80/45% Saline | 5 mg/mL (12.81 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for subsequent dilution in aqueous media for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to make the initial serial dilutions in DMSO before adding to aqueous solutions.[6]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.[5][7] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[5][8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Note on DMSO Concentration in Cell Culture: For most cell-based experiments, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[9][10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[9]
Protocol 2: Preparation of Formulation for In Vivo Oral Dosing
This protocol details the preparation of a formulation suitable for oral administration in animal studies, based on established methods.[5]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water) or Corn Oil
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator
Procedure for 1 mL of 5 mg/mL Formulation (DMSO/PEG300/Tween-80/Saline):
-
Prepare a 50 mg/mL this compound stock in DMSO: Dissolve 5 mg of this compound in 100 µL of DMSO.
-
Add PEG300: To the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly by vortexing.[5]
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[5]
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL.[5] Vortex thoroughly. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Dissolution: If necessary, use ultrasonic treatment to ensure the final solution is clear.[5]
Procedure for 1 mL of 5 mg/mL Formulation (DMSO/Corn Oil):
-
Prepare a 50 mg/mL this compound stock in DMSO: Dissolve 5 mg of this compound in 100 µL of DMSO.
-
Add Corn Oil: Add 900 µL of corn oil to the DMSO stock solution.[5]
-
Homogenize: Mix thoroughly by vortexing. Use sonication if needed to achieve a clear solution.[5] The final composition will be 10% DMSO and 90% Corn Oil.
Storage of In Vivo Formulations: These formulations should be prepared fresh before use. If short-term storage is necessary, consult specific stability data for the formulation.
Visualizations
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solutions.
Generalized GPR52 Signaling Pathway
This compound is an agonist for GPR52, a G protein-coupled receptor. The diagram below illustrates a generalized signaling cascade initiated by an agonist binding to a GPCR.
Caption: Generalized signaling pathway for a G protein-coupled receptor like GPR52.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: NXE0041178 in the Amphetamine-Stimulated Hyperlocomotion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXE0041178 (also known as HTL0041178) is a novel, potent, and orally bioavailable agonist of the G protein-coupled receptor 52 (GPR52).[1][2][3] GPR52 is an orphan receptor primarily expressed in the central nervous system, particularly in the striatum and prefrontal cortex, areas implicated in the pathophysiology of schizophrenia. As a Gs-coupled receptor, GPR52 activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates dopaminergic and glutamatergic neurotransmission.[1] This mechanism of action suggests that GPR52 agonists like this compound hold therapeutic potential for treating psychotic disorders, including schizophrenia.[1][2][3]
The amphetamine-stimulated hyperlocomotion model in rodents is a classic and widely used preclinical paradigm to assess the antipsychotic potential of novel compounds.[4] Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity, which is considered to model the positive symptoms of psychosis. The ability of a test compound to attenuate this hyperlocomotion is indicative of its potential antipsychotic efficacy.
These application notes provide a detailed overview of the use of this compound in the amphetamine-stimulated hyperlocomotion model, including quantitative data, comprehensive experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The efficacy of this compound in reducing amphetamine-induced hyperlocomotion has been demonstrated in preclinical studies. A summary of the quantitative data from a key study is presented below.
Table 1: Effect of this compound on d-Amphetamine-Induced Hyperactivity in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Pre-treatment Time | Amphetamine Dose (mg/kg, s.c.) | Inhibition of Hyperlocomotion (%) | Unbound Plasma Concentration (µM) | Free Brain Concentration (µM) |
| Vehicle | - | 60 min | 1 | 0 | - | - |
| This compound | 1 | 60 min | 1 | ~25 | - | - |
| This compound | 3 | 60 min | 1 | ~50 | 0.11 | 0.04 |
| This compound | 10 | 60 min | 1 | ~75 | - | - |
Data are approximated from graphical representations in the cited literature. An unbound plasma concentration of 0.11 µM, corresponding to a free brain concentration of 0.04 µM, was shown to be effective.[4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: GPR52 signaling pathway activated by this compound.
Caption: Experimental workflow for the amphetamine-stimulated hyperlocomotion model.
Experimental Protocols
The following is a detailed protocol for the amphetamine-stimulated hyperlocomotion study based on the available literature.
1. Animals and Housing
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals should be housed in standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
2. Materials
-
This compound
-
Vehicle for this compound (e.g., 1% methylcellulose in water)
-
d-amphetamine sulfate
-
Saline (0.9% NaCl)
-
Locomotor activity chambers (e.g., automated photocell cages)
-
Standard laboratory equipment for injections (syringes, needles) and oral gavage.
3. Experimental Procedure
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat individually into a locomotor activity chamber for a 60-minute habituation period.
-
Drug Administration (this compound/Vehicle):
-
Following the habituation period, remove the rats from the chambers.
-
Administer this compound (at desired doses, e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.).
-
-
Pre-treatment Period: Return the animals to their home cages for a 60-minute pre-treatment period.
-
Drug Administration (d-amphetamine):
-
After the pre-treatment period, administer d-amphetamine sulfate (1 mg/kg) subcutaneously (s.c.).
-
-
Locomotor Activity Recording:
-
Immediately after the d-amphetamine injection, place the rats back into the locomotor activity chambers.
-
Record locomotor activity for a continuous 60-minute period. The primary parameter to be measured is the total distance traveled. Other parameters such as ambulatory counts and rearing frequency can also be recorded.
-
4. Data Analysis
-
Quantify the total distance traveled for each animal during the 60-minute recording period.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using an appropriate statistical method, such as a one-way analysis of variance (ANOVA), followed by post-hoc tests to compare the this compound-treated groups to the vehicle-treated control group.
-
The percentage inhibition of hyperlocomotion can be calculated using the following formula: % Inhibition = 100 * (1 - (Mean Locomotion of Drug Group / Mean Locomotion of Vehicle Group))
Conclusion
This compound demonstrates a dose-dependent reduction in amphetamine-induced hyperlocomotion in rats, supporting its potential as a novel antipsychotic agent. The provided protocols and data serve as a comprehensive guide for researchers investigating the preclinical efficacy of this compound and other GPR52 agonists in models of psychosis. The unique mechanism of action of GPR52 agonism offers a promising new avenue for the development of therapeutics for schizophrenia and related psychiatric disorders.
References
Application Notes and Protocols for Measuring Brain Penetration of NXE0041178
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXE0041178 is a novel, orally bioavailable agonist of the G-protein coupled receptor 52 (GPR52), a promising target for the treatment of schizophrenia and other psychiatric disorders.[1][2] For any centrally acting therapeutic agent, robust and early assessment of its ability to cross the blood-brain barrier (BBB) is critical. These application notes provide a detailed overview of the preclinical data and methodologies for evaluating the brain penetration of this compound. The compound has demonstrated high cellular permeability and extensive brain exposure in rodent models, consistent with its intended use for CNS disorders.[1][2][3]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented below. These characteristics are foundational to its favorable brain penetration profile.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Significance for CNS Drug |
| Molecular Weight | 390.3 Daltons | Within the preferred range for BBB penetration. |
| Calculated LogP | 3.07 | Indicates moderate lipophilicity, aiding membrane passage. |
| Measured LogD (pH 7.4) | 3.11 | Confirms optimal lipophilicity at physiological pH. |
| Polar Surface Area (PSA) | 59.8 Ų | Low PSA is favorable for crossing the BBB. |
| pKa (weakly basic) | 3.27 | Primarily neutral at physiological pH, facilitating passive diffusion. |
| CNS MPO Score | 5.0 | A high score indicating a good profile for a CNS drug candidate. |
Table 2: In Vitro ADME Properties of this compound
| Parameter | Species | Value |
| Plasma Protein Binding | Mouse | 94.7% (fu = 0.053) |
| (Unbound Fraction, fup)[1] | Rat | 91.0% (fu = 0.090) |
| Dog | 92.9% (fu = 0.071) | |
| Monkey | 89.7% (fu = 0.103) | |
| Human | 94.9% (fu = 0.051) | |
| Blood-to-Plasma Ratio [1] | Mouse | 1.79 |
| Rat | 1.88 | |
| Human | 0.88 | |
| Caco-2 Permeability | - | Papp (A-B) = 27 x 10-6 cm/s |
| (Papp)[1] | ||
| Metabolic Stability | Mouse | CLint < 25 µL/min/mg |
| (Liver Microsomes, CLint)[1] | Rat | CLint < 25 µL/min/mg |
| Dog | CLint < 25 µL/min/mg | |
| Monkey | CLint < 25 µL/min/mg | |
| Human | CLint < 25 µL/min/mg |
Table 3: In Vivo Brain Penetration of this compound in Rodents [1]
| Species | Dosing Paradigm | Kp,uu,brain | Kp,uu,CSF |
| Mouse | 12h constant-rate IV infusion | > 0.3 | Not Reported |
| Rat | 15 mg/kg PO | > 0.3 | Comparable to Kp,uu,brain |
Kp,uu,brain: Unbound brain-to-unbound plasma concentration ratio. A value > 0.3 is generally considered indicative of good brain penetration. Kp,uu,CSF: Unbound cerebrospinal fluid-to-unbound plasma concentration ratio.
Signaling Pathway
This compound acts as an agonist at the GPR52 receptor. GPR52 is understood to counteract dopamine D2 receptor signaling while simultaneously activating dopamine D1 and NMDA receptors through the accumulation of intracellular cAMP.[4] This mechanism is believed to be beneficial for treating symptoms of psychotic disorders.
Caption: GPR52 signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the published preclinical evaluation of this compound.[1]
Protocol 1: In Vivo Brain Penetration Assessment in Rats (Oral Dosing)
This protocol determines the unbound brain and CSF to plasma ratios (Kp,uu,brain and Kp,uu,CSF) following a single oral dose.
Workflow Diagram:
Caption: Workflow for rat brain penetration study via oral dosing.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Formulation: Prepare this compound as a clear solution in 10% DMAC, 10% Kolliphor HS15, and 80% deionized water (v/v).
-
Dosing: Administer a single oral gavage dose of 15 mg/kg.
-
Sample Collection: Euthanize animals at designated time points (e.g., 2, 5, 20 min, and 1, 2, 4, 8, 12, 18 hours post-dose), with three rats per time point.
-
Blood/Plasma: Collect terminal blood into anticoagulant tubes and process to plasma.
-
CSF Collection: Collect cerebrospinal fluid (CSF) by direct needle puncture into the cisterna magna.
-
Brain Tissue: Perfuse the rat transcardially with cold saline. Remove the brain, rinse with cold saline to remove excess blood, blot dry, and store at -70°C until analysis.
-
Brain Homogenization: Immediately before analysis, thaw brain samples and homogenize for 2 minutes with 2 volumes (v/w) of phosphate-buffered saline (PBS), pH 7.4.
-
Bioanalysis: Determine the concentrations of this compound in plasma, CSF, and brain homogenate using a validated LC-MS/MS method. The lower limit of quantification (LLoQ) should be approximately 1 ng/mL.[1]
-
Calculation: Calculate Kp,uu,brain and Kp,uu,CSF using the measured concentrations and the unbound fractions in plasma (fup) and brain tissue (fubrain).
Protocol 2: In Vitro Caco-2 Permeability Assay
This assay assesses the passive permeability of a compound across a cellular monolayer that mimics the intestinal epithelium. High permeability in this assay is often a prerequisite for good oral absorption and can be indicative of potential to cross other biological barriers.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Assay Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the final concentration (e.g., 10 µM) in the assay buffer.
-
Permeability Measurement (Apical to Basolateral - A-to-B):
-
Remove the culture medium from both the apical (A) and basolateral (B) chambers.
-
Add the dosing solution containing this compound to the apical chamber.
-
Add fresh assay buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B-to-A) (for efflux assessment):
-
Perform the reverse of the A-to-B experiment by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. An efflux ratio (Papp B-A / Papp A-B) of less than 2 suggests minimal interaction with efflux transporters like P-gp and BCRP.[1]
Protocol 3: Bioanalytical Quantification by LC-MS/MS
A robust and sensitive analytical method is required to quantify this compound in complex biological matrices.
Methodology:
-
Sample Preparation:
-
For plasma, brain homogenate, and CSF samples, precipitate proteins by adding 3 volumes of acetonitrile containing a suitable internal standard (e.g., 0.5 µM carbamazepine).[1]
-
Centrifuge the samples (e.g., 1280 x g, 30 min, 4°C) to pellet the precipitated protein.[1]
-
Transfer the supernatant for analysis.
-
-
Chromatography:
-
System: A UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 391.1 -> 271.1, 307.1, or 362.1).[1]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound in the corresponding matrix (plasma, brain homogenate, CSF).
-
The lower limit of quantification (LLoQ) for this compound should be established at approximately 1 ng/mL.[1]
-
Pharmacokinetic parameters can be calculated using software such as Phoenix® WinNonlin®.[1]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of NXE0041178 in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of NXE0041178 in human plasma. This compound is a novel, orally bioavailable agonist of the G-protein coupled receptor 52 (GPR52), with potential applications in the treatment of central nervous system (CNS) disorders.[1] The described method utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound.
Introduction
This compound is a promising therapeutic candidate with a molecular weight of 390.3 Daltons, exhibiting moderate lipophilicity (LogP = 3.07) and a weakly basic nature (pKa = 3.27).[1] To support pharmacokinetic and pharmacodynamic studies, a reliable method for the quantification of this compound in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[2] This application note provides a comprehensive protocol for the determination of this compound concentrations in human plasma, which can be adapted for other biological matrices with appropriate validation.
Experimental
Materials and Reagents
-
This compound reference standard
-
Carbamazepine (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Autosampler vials
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Carbamazepine in acetonitrile to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create working standard solutions for calibration curve and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the Carbamazepine stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL Carbamazepine in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 391.1 | 271.1 | 100 | 25 |
| This compound (Qualifier) | 391.1 | 307.1 | 100 | 22 |
| Carbamazepine (IS) | 237.1 | 194.1 | 100 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The protein precipitation method provided efficient removal of matrix components with high recovery of the analyte and internal standard. Chromatographic conditions allowed for a short run time with good peak shape and separation from endogenous interferences.
Data Presentation
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Simplified GPR52 signaling pathway activated by this compound.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it suitable for supporting drug development studies. The simple sample preparation and rapid analysis time allow for high-throughput screening of samples. This protocol can serve as a foundation for the bioanalysis of this compound in various research settings.
References
Application Notes and Protocols for Studying GPR52 Function with NXE0041178
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the central nervous system, particularly in the striatum and prefrontal cortex. Its strategic localization and coupling to the Gs/olf signaling pathway, leading to the accumulation of cyclic AMP (cAMP), have identified it as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1][2] NXE0041178 (also known as HTL0041178) is a potent and orally bioavailable agonist of GPR52.[3][4][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying GPR52 function.
Mechanism of Action
This compound acts as a full agonist at the GPR52 receptor. Activation of GPR52 by this compound stimulates the associated Gs protein, which in turn activates adenylyl cyclase to increase intracellular cAMP levels. This signaling cascade is believed to functionally oppose the signaling of the D2 dopamine receptor, which is a Gi-coupled receptor that inhibits cAMP production.[1] By activating GPR52, this compound can therefore modulate dopaminergic signaling, offering a potential therapeutic strategy for conditions with dysregulated dopamine pathways.[1]
GPR52 Signaling Pathway
The binding of this compound to GPR52 initiates a canonical Gs-protein signaling cascade. The activated Gs alpha subunit stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.
Quantitative Data for this compound
The following table summarizes the key in vitro potency and pharmacokinetic parameters of this compound.
| Parameter | Species | Value | Reference |
| pEC50 (cAMP Assay) | Human | 7.5 | [5] |
| Oral Bioavailability | Mouse | 76% | [5] |
| Rat | 50% | [5] | |
| Dog | 59% | [5] | |
| Cynomolgus Monkey | 81% | [5] | |
| Clearance (mL/min/kg) | Mouse | 7 | [5] |
| Rat | 16 | [5] | |
| Dog | 12 | [5] | |
| Cynomolgus Monkey | 2 | [5] | |
| Volume of Distribution (L/kg) | Mouse | 1.7 | [5] |
| Rat | 1.0 | [5] | |
| Dog | 1.1 | [5] | |
| Cynomolgus Monkey | 1.4 | [5] | |
| pKa | - | 3.3 | [5] |
Note: Binding affinity data (Ki or Kd) for this compound is not currently available in the public domain.
Experimental Protocols
Protocol 1: In Vitro GPR52 Functional Assay (cAMP Accumulation)
This protocol is adapted from the methods described by Poulter et al. in ACS Medicinal Chemistry Letters (2023).[2][4][6] It is designed to measure the agonist activity of this compound by quantifying the accumulation of intracellular cAMP in cells expressing human GPR52.
Materials:
-
HEK293 cells stably expressing human GPR52
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound stock solution (in DMSO)
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
384-well white opaque microplates
-
Multichannel pipette and/or automated liquid handler
Experimental Workflow:
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing human GPR52 in appropriate media and conditions.
-
On the day before the assay, harvest the cells and perform a cell count.
-
Seed the cells into a 384-well white opaque plate at a density of 2,000-5,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a concentration range suitable for generating a dose-response curve (e.g., 11-point, 3-fold dilutions).
-
Further dilute the DMSO serial dilutions into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <0.5%).
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the cell plate.
-
Prepare the assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent the degradation of cAMP.
-
Add 10 µL of the assay buffer with PDE inhibitor to all wells.
-
Add 10 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 10 µL of assay buffer with DMSO only (vehicle control).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit. This typically involves adding lysis buffer and detection reagents.
-
Incubate as required by the kit protocol.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve if necessary.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the function of GPR52. Its agonistic properties and favorable pharmacokinetic profile make it suitable for both in vitro and in vivo studies aimed at understanding the role of GPR52 in health and disease. The provided protocols and data serve as a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting GPR52.
References
- 1. researchgate.net [researchgate.net]
- 2. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of NXE0041178
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXE0041178 is a modulator of the G protein-coupled receptor 52 (GPR52), a promising therapeutic target for neuropsychiatric disorders.[1] As a Gαs-coupled receptor, activation of GPR52 by an agonist such as this compound is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This document provides detailed protocols for a suite of cell-based assays to characterize the activity of this compound, including its potency in activating GPR52, its impact on cell viability, and its engagement with the target protein within a cellular context.
These assays are essential for the preclinical evaluation of this compound and similar compounds, providing critical data on their mechanism of action and cellular effects. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Data Presentation
The following tables summarize the expected quantitative data from the described cell-based assays for this compound.
Table 1: GPR52 Activation Assay - cAMP Response
| Parameter | Description | Expected Outcome for this compound |
| EC₅₀ | The concentration of this compound that elicits 50% of the maximal cAMP response. | Low nanomolar to micromolar range, indicating potency. |
| Eₘₐₓ | The maximum efficacy of this compound in stimulating cAMP production, relative to a reference agonist. | Comparable to or exceeding the reference agonist, indicating full or super agonism. |
| Z'-factor | A statistical measure of assay quality and robustness. | > 0.5, indicating a high-quality assay suitable for screening. |
Table 2: Cell Viability Assay
| Parameter | Description | Expected Outcome for this compound |
| IC₅₀ | The concentration of this compound that reduces cell viability by 50%. | High micromolar or not observed, indicating low cytotoxicity. |
| Maximum Inhibition (%) | The maximum percentage of cell viability reduction at the highest tested concentration. | Minimal, suggesting no significant impact on cell proliferation or survival. |
Table 3: Apoptosis Assay
| Parameter | Description | Expected Outcome for this compound |
| Fold Induction of Caspase-3/7 Activity | The increase in caspase-3/7 activity in treated cells compared to vehicle-treated cells. | No significant increase, suggesting a non-apoptotic mechanism of action. |
Table 4: Cellular Thermal Shift Assay (CETSA)
| Parameter | Description | Expected Outcome for this compound |
| ΔTₘ | The change in the melting temperature of GPR52 in the presence of this compound. | A positive shift, indicating direct binding and stabilization of GPR52. |
Experimental Protocols
GPR52 Activation Assay: cAMP Measurement
This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment using a commercially available luminescence-based assay such as the cAMP-Glo™ Assay.
Materials:
-
HEK293 cells stably expressing human GPR52
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Reference GPR52 agonist (optional)
-
cAMP-Glo™ Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend GPR52-expressing HEK293 cells in culture medium.
-
Seed the cells into white, opaque multi-well plates at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).
-
Remove the culture medium from the cells and replace it with the diluted compound solutions.
-
Incubate for 15-30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature with shaking to ensure complete cell lysis.
-
Add the cAMP Detection Solution containing Protein Kinase A.
-
Incubate for 20 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add the Kinase-Glo® Reagent to all wells.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Cell Viability Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on cell viability by measuring ATP levels.
Materials:
-
GPR52-expressing cells or a relevant cell line
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into white, opaque multi-well plates at an appropriate density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compounds to the cells.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀.
-
Apoptosis Assay
This protocol uses the Caspase-Glo® 3/7 Assay to measure the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.
Materials:
-
GPR52-expressing cells or a relevant cell line
-
Cell culture medium
-
This compound
-
Positive control for apoptosis (e.g., staurosporine)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells into white, opaque multi-well plates and incubate overnight.
-
Treat the cells with serial dilutions of this compound and a positive control.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Gently mix the contents of the wells.
-
Incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of caspase-3/7 activity by dividing the luminescence of treated wells by the luminescence of vehicle-treated wells.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct binding of this compound to GPR52 in intact cells based on ligand-induced thermal stabilization of the target protein.[4][5]
Materials:
-
Cells expressing GPR52
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific for GPR52
-
Secondary antibody conjugated to HRP
-
Western blot equipment and reagents
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO for a specified time to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against GPR52, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for GPR52.
-
Plot the normalized band intensities against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: GPR52 signaling pathway activated by this compound.
Caption: Workflow for the cAMP-Glo assay.
Caption: Workflow for the CellTiter-Glo viability assay.
References
Application Notes and Protocols for NXE0041178 Administration in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXE0041178 is a novel, orally bioavailable agonist of the G protein-coupled receptor 52 (GPR52), a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1][2][3][4][5] As an emerging drug candidate, understanding its administration and safety profile in preclinical toxicology studies is paramount for its progression to clinical trials. These application notes provide a summary of available data on the administration of this compound in preclinical settings and outline key experimental protocols.
While specific quantitative toxicology data such as No Observed Adverse Effect Level (NOAEL) and Lethal Dose, 50% (LD50) are not publicly available in the reviewed literature, existing studies report that this compound demonstrated no genotoxicity or clinically relevant inhibition of P450 enzymes.[1][2][3][4] Oxidative metabolism is the primary route of elimination, with minimal renal or biliary excretion.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the GPR52 receptor. GPR52 is a Gs/olf-coupled receptor predominantly expressed in the striatum. Its activation initiates a signaling cascade that leads to the accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] This pathway is believed to counteract the signaling of the dopamine D2 receptor, which is a key target for current antipsychotic medications.[1]
Below is a diagram illustrating the GPR52 signaling pathway.
Data Presentation
Due to the absence of publicly available quantitative toxicology data, this section provides pharmacokinetic parameters for this compound in various preclinical species, which are crucial for designing toxicology studies.
Table 1: Summary of In Vitro Metabolic Stability of this compound [1]
| Species | Liver Microsomes (CLint, µL/min/mg protein) | Hepatocytes (CLint, µL/min/million cells) |
| Mouse | <25 | Not Quantifiable |
| Rat | <25 | Quantifiable |
| Dog | <25 | Below Quantification Limit |
| Monkey | <25 | Below Quantification Limit |
| Human | <25 | Below Quantification Limit |
Table 2: Plasma Protein Binding and Blood-to-Plasma Ratio of this compound [1]
| Species | Unbound Fraction (Fup) | Blood-to-Plasma Ratio (B-P) |
| Mouse | 0.053 | 1.79 |
| Rat | 0.090 | 1.88 |
| Dog | 0.071 | 1.01 |
| Monkey | 0.103 | 0.80 |
| Human | 0.051 | 0.88 |
Experimental Protocols
The following protocols are based on methodologies described in preclinical pharmacokinetic studies of this compound and serve as a guide for administration in toxicology studies.
Protocol 1: Formulation for Intravenous (IV) Administration[1]
Objective: To prepare a clear solution of this compound for acute intravenous dosing.
Materials:
-
This compound
-
Dimethylacetamide (DMAC)
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a formulation vehicle consisting of 10% DMAC, 10% Kolliphor® HS 15, and 80% (v/v) saline.
-
Dissolve this compound in the vehicle to the desired final concentration.
-
Ensure the final formulation is a clear solution before administration.
Note: For IV infusion studies, a formulation of 2% DMAC, 2% Kolliphor® HS 15, and 96% saline has been used.[1]
Protocol 2: Formulation for Oral (PO) Administration[1]
Objective: To prepare a solution or suspension of this compound for oral gavage.
Materials for Solution:
-
This compound
-
Dimethylacetamide (DMAC)
-
Kolliphor® HS 15
-
Deionized water
Procedure for Solution:
-
Prepare a formulation vehicle consisting of 10% DMAC, 10% Kolliphor® HS 15, and 80% (v/v) deionized water.
-
Dissolve this compound in the vehicle to the desired final concentration to form a clear solution.
Materials for Suspension:
-
This compound
-
Methylcellulose (400 cP)
-
Deionized water
Procedure for Suspension:
-
Prepare a 1% w/v aqueous methylcellulose solution.
-
Suspend this compound in the methylcellulose solution to achieve a homogeneous suspension at the desired concentration.
Protocol 3: In Vivo Administration and Sample Collection (Rodent Model)[1]
Objective: To describe a general procedure for the administration of this compound to rodents and subsequent blood sample collection for toxicokinetic analysis.
Animal Models:
-
Mouse (e.g., C57BL/6)
-
Rat (e.g., Sprague-Dawley)
Administration:
-
Intravenous (IV): Administer the formulated this compound via the tail vein (mouse) or dorsal pedal vein (rat) as an acute bolus injection.[1] The typical dose volume is 5 mL/kg.[1]
-
Oral (PO): Administer the formulated this compound via oral gavage. The typical dose volume is 5 mL/kg.[1]
Blood Sampling:
-
Collect serial blood samples at predetermined time points post-dosing.
-
For mice, blood can be collected from the facial vein.[1] For rats, the tail vein is a common site.[1]
-
Collect blood into K2-EDTA tubes and place them on wet ice.[1]
-
Centrifuge the blood samples at 2000 x g for 5 minutes at 4°C to separate the plasma.[1]
-
Store the plasma samples at -80°C until analysis by LC-MS/MS.
Below is a workflow diagram for a typical in vivo toxicology study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NXE0041178 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NXE0041178, a GPR52 receptor modulator. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data to facilitate your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the handling and solubilization of this compound.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: this compound can be dissolved in DMSO up to 200 mg/mL, but may require assistance.[1] If you observe precipitation or incomplete dissolution, try the following:
-
Ultrasonication: Sonicate the solution to aid in dissolution.[1]
-
Warming: Gently warm the solution. For a concentration of 200 mg/mL in DMSO, heating to 80°C may be necessary.[1]
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO for the best results.[1]
Q2: I'm preparing an in vivo formulation and see precipitation after adding the aqueous component. How can I resolve this?
A2: When preparing aqueous-based formulations for in vivo studies, it's crucial to follow a specific order of addition to prevent the compound from precipitating out of the initial DMSO stock. A common issue is adding the aqueous component too quickly or directly to the DMSO stock. Refer to the detailed experimental protocols below for the correct procedure. If precipitation still occurs, gentle warming and sonication can be used to help redissolve the compound.[1]
Q3: What is the recommended storage condition for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Can I prepare a stock solution of this compound in a solvent other than DMSO?
A4: While DMSO is the recommended solvent for creating high-concentration stock solutions, the solubility of this compound in other common laboratory solvents has not been extensively reported in the provided search results. It is advisable to perform small-scale solubility tests before preparing a large stock in an alternative solvent.
Q5: Is this compound soluble in aqueous buffers like PBS?
A5: this compound has moderate aqueous kinetic solubility. A study reported a kinetic solubility of 493 µM in PBS after pre-dissolution in DMSO.[2] Direct dissolution in aqueous buffers is likely to be challenging due to the compound's lipophilic nature. For aqueous-based assays, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer.
Quantitative Solubility Data
The following tables summarize the key solubility and physicochemical properties of this compound.
| Parameter | Value | Source |
| Molecular Weight | 390.33 g/mol | [1] |
| Formula | C₁₉H₁₄F₄N₄O | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| CAS Number | 2642079-89-6 | [1] |
| pKa (weakly basic) | 3.27 | [2] |
| LogD at pH 7.4 | 3.11 | [2] |
| Aqueous Kinetic Solubility | 493 µM (in PBS, from a 10 mM DMSO stock) | [2] |
| Solvent/Formulation | Maximum Solubility | Notes | Source |
| DMSO | 200 mg/mL (512.39 mM) | Requires sonication and warming to 80°C | [1] |
| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 5 mg/mL (12.81 mM) | Requires sonication for a clear solution | [1] |
| In Vivo Formulation 2 (10% DMSO, 90% Corn Oil) | 5 mg/mL (12.81 mM) | Requires sonication for a clear solution | [1] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vitro and in vivo experiments.
Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, use ultrasonication and/or gentle warming to completely dissolve the compound.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Preparation of a 5 mg/mL In Vivo Formulation (Aqueous-Based)
This protocol yields a 5 mg/mL clear solution.[1]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add the solvents in the following order: a. To 400 µL of PEG300, add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, use sonication to obtain a clear solution.
-
It is recommended to prepare this formulation fresh on the day of use.
Preparation of a 5 mg/mL In Vivo Formulation (Oil-Based)
This protocol yields a 5 mg/mL clear solution.[1]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform solution is achieved. Sonication may be used to aid dissolution.
-
This formulation should be used with caution for dosing periods exceeding half a month.[1]
Visualizations
GPR52 Signaling Pathway
References
improving NXE0041178 oral bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the investigational compound NXE0041178. The information herein is designed to address common challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary factors limiting the oral bioavailability of this compound are its low aqueous solubility and high first-pass metabolism. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption is rate-limited by its dissolution in the gastrointestinal tract. Furthermore, it is a known substrate for cytochrome P450 3A4 (CYP3A4), leading to significant presystemic clearance.
Q2: What is the recommended starting formulation for in vivo preclinical studies?
A2: For initial preclinical in vivo studies, a suspension of micronized this compound in a vehicle containing a wetting agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80) is recommended. This can help improve the dissolution rate and provide a baseline for formulation enhancement efforts.
Q3: Has co-administration with a CYP3A4 inhibitor been explored to improve exposure?
A3: Yes, preclinical studies have shown that co-administration of this compound with a potent CYP3A4 inhibitor, such as ritonavir, can significantly increase systemic exposure. However, this approach may have clinical limitations due to potential drug-drug interactions and is primarily used as a tool to understand the contribution of first-pass metabolism.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Symptom: You observe significant inter-individual variability in plasma concentrations of this compound following oral administration in animal models.
Possible Causes and Solutions:
-
Poor Formulation Homogeneity: The suspension may not be uniformly mixed, leading to inconsistent dosing.
-
Solution: Ensure the dosing vehicle is consistently agitated during the dosing period. Prepare fresh formulations for each experiment and assess particle size distribution.
-
-
Food Effects: The amount and type of food in the animals' stomachs can significantly alter gastrointestinal physiology and impact drug absorption.
-
Solution: Standardize the fasting and feeding schedule for all animals in the study. Conduct separate PK studies in fed and fasted states to characterize the food effect.
-
-
pH-Dependent Solubility: The solubility of this compound may be highly dependent on the pH of the gastrointestinal tract.
-
Solution: Characterize the pH-solubility profile of this compound. Consider formulation strategies that maintain the drug in a solubilized state across different pH environments, such as amorphous solid dispersions.
-
Issue 2: Low Systemic Exposure (Low Cmax and AUC)
Symptom: Despite administering a high dose of this compound, the resulting plasma concentrations are below the desired therapeutic threshold.
Possible Causes and Solutions:
-
Dissolution Rate-Limited Absorption: The compound is not dissolving quickly enough in the GI tract to be absorbed.
-
Solution: Explore formulation strategies that increase the surface area and dissolution rate, such as particle size reduction (micronization, nanomilling) or formulating as an amorphous solid dispersion.
-
-
Extensive First-Pass Metabolism: The drug is being rapidly metabolized in the gut wall and/or liver before it can reach systemic circulation.
-
Solution: Investigate the co-administration of a CYP3A4 inhibitor in preclinical models to confirm the extent of first-pass metabolism. Consider medicinal chemistry efforts to modify the metabolic soft spots of the molecule.
-
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.
-
Solution: Conduct in vitro Caco-2 permeability assays to determine if this compound is a P-gp substrate. If so, explore the use of P-gp inhibitors or formulation excipients that can mitigate efflux.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Rodent Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension (0.5% MC, 0.1% Tween 80) | 10 | 150 ± 35 | 2.0 | 980 ± 210 | 5 |
| Micronized Suspension | 10 | 320 ± 60 | 1.5 | 2100 ± 450 | 11 |
| Amorphous Solid Dispersion (HPMC-AS) | 10 | 950 ± 180 | 1.0 | 7500 ± 1200 | 38 |
| Lipid-Based Formulation (SMEDDS) | 10 | 1200 ± 250 | 0.8 | 9800 ± 1500 | 50 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the dissolution rate and equilibrium solubility of this compound in a biorelevant medium.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
96-well microplate
-
Plate shaker
-
LC-MS/MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in triplicate in a 96-well plate. This creates a final concentration of 100 µM.
-
Place the plate on a shaker at 37°C and 300 RPM.
-
At time points of 0, 15, 30, 60, 90, and 120 minutes, take a 20 µL aliquot from each well.
-
Immediately centrifuge the aliquots at 10,000 x g for 10 minutes to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated LC-MS/MS method.
-
Plot the concentration versus time to determine the kinetic solubility profile.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the intrinsic clearance of this compound in the presence of human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Methodology:
-
Prepare a reaction mixture containing HLMs (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Plot the natural log of the percentage of remaining parent compound versus time to determine the elimination rate constant (k) and the in vitro half-life (t1/2 = 0.693/k).
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Technical Support Center: NXE0041178 Metabolic Stability in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of NXE0041178 in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in liver microsomes?
A1: this compound demonstrates low but quantifiable metabolic turnover when incubated with liver microsomes from various species, including mouse, rat, dog, monkey, and human. The intrinsic clearance (CLint) values are generally less than 25 µL/min/mg of microsomal protein across all these species.[1] This indicates a relatively high metabolic stability.
Q2: Is the metabolism of this compound in liver microsomes dependent on cofactors?
A2: Yes, the metabolic turnover of this compound in liver microsomes is dependent on the presence of NADPH.[1] This suggests that the metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, which require NADPH as a cofactor.
Q3: Which cytochrome P450 (CYP) enzymes are involved in the metabolism of this compound?
A3: Incubation of this compound with individual recombinant human P450 enzymes has shown detectable turnover by CYP2C19, CYP2D6, and CYP3A4.[1] However, due to the high metabolic stability of the compound, the calculated intrinsic clearance values were close to the lower limit of detection in the assay.[1]
Q4: What are the major metabolic pathways for this compound?
A4: Oxidative metabolism is the major elimination pathway for this compound.[1][2][3] Metabolite identification studies have revealed the formation of oxidative metabolites.[1]
Q5: How does the in vitro metabolic stability of this compound correlate with its in vivo clearance?
A5: this compound has shown a good in vitro-to-in vivo correlation for metabolic clearance in preclinical species.[2][3] The low turnover observed in human in vitro metabolic systems suggests a human pharmacokinetic profile that would be consistent with once-daily dosing.[2]
Troubleshooting Guide
Issue 1: Higher than expected metabolic clearance of this compound.
-
Possible Cause 1: Incorrect Cofactor Concentration.
-
Troubleshooting Step: Ensure that the final concentration of the NADPH regenerating system in the incubation is optimal. A standard concentration is 1 mM NADPH.[1]
-
-
Possible Cause 2: Microsome Quality.
-
Possible Cause 3: Incorrect Protein Concentration.
-
Troubleshooting Step: Confirm the microsomal protein concentration used in the assay. A typical concentration is 0.1 mg/mL.[1]
-
Issue 2: No detectable metabolism of this compound.
-
Possible Cause 1: Inactive Cofactors.
-
Troubleshooting Step: Prepare fresh NADPH regenerating solution for each experiment. Ensure proper storage of the stock components.
-
-
Possible Cause 2: Inactive Microsomes.
-
Troubleshooting Step: Test the microsomes with a positive control substrate known to be metabolized by the same CYP enzymes that metabolize this compound (CYP2C19, CYP2D6, CYP3A4).[1]
-
-
Possible Cause 3: Sub-optimal Incubation Time.
Issue 3: High variability in results between experiments.
-
Possible Cause 1: Inconsistent Pipetting.
-
Troubleshooting Step: Ensure accurate and consistent pipetting of all reagents, especially the microsomes and the test compound.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Possible Cause 3: Solvent Effects.
-
Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO or acetonitrile) used to dissolve this compound is low and consistent across all wells, typically less than 1%.[4]
-
Quantitative Data Summary
The following table summarizes the in vitro metabolic stability data for this compound in liver microsomes from various species.
| Species | Intrinsic Clearance (CLint) (µL/min/mg microsomal protein) |
| Mouse | < 25 |
| Rat | < 25 |
| Dog | < 25 |
| Monkey | < 25 |
| Human | < 25 |
| Data sourced from:[1] |
Experimental Protocols
Liver Microsomal Stability Assay for this compound
This protocol outlines the determination of the metabolic stability of this compound in pooled liver microsomes.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in acetonitrile (AcN) to a final concentration of 125 µM.[7]
-
Phosphate Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4).[1]
-
NADPH Regenerating System: A solution containing 1 mM NADPH, 3.3 mM MgCl2, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[7]
-
Liver Microsomes: Pooled liver microsomes from the desired species (e.g., human, rat, mouse). Thaw on ice immediately before use.[4]
-
Quenching Solution: Acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate.
-
To each well/tube, add the phosphate buffer and the liver microsomal suspension to achieve a final protein concentration of 0.1 mg/mL.[1]
-
Add the this compound working solution to achieve a final substrate concentration of 0.1 to 25 µM.[1]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]
-
Stop the reaction at each time point by adding a sufficient volume of the cold quenching solution.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Visualizations
Caption: Experimental workflow for the liver microsomal stability assay of this compound.
Caption: Logical relationship of components in the metabolic stability assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mercell.com [mercell.com]
- 5. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: NXE0041178 P-gp Efflux Interaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the interaction of NXE0041178 with the P-glycoprotein (P-gp) efflux transporter. The information is intended for researchers, scientists, and drug development professionals conducting in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of the P-gp transporter?
A1: Based on in vitro data from bidirectional permeability assays using MDCKII-MDR1 cell monolayers, this compound is not considered a significant substrate of P-gp. The calculated efflux ratio is 1.8, which is below the typical threshold of ≥2 used to classify a compound as a P-gp substrate.[1]
Q2: Does this compound inhibit P-gp?
A2: this compound is a weak inhibitor of P-gp. In a P-gp inhibition assay using Digoxin as the probe substrate, this compound demonstrated an IC50 value that suggests weak inhibitory potential. For specific details, refer to the data in Table 2.
Q3: What are the implications of this compound's interaction with P-gp for its oral bioavailability and CNS penetration?
A3: The finding that this compound is not a significant P-gp substrate is favorable for its development as an orally administered drug.[2] P-gp in the intestinal epithelium can limit the absorption of substrate drugs by pumping them back into the intestinal lumen.[3] Since this compound is not significantly effluxed, its absorption is less likely to be restricted by this transporter. Similarly, P-gp at the blood-brain barrier restricts the entry of substrates into the central nervous system (CNS).[3][4] The low efflux ratio of this compound suggests it can achieve extensive brain exposure, which is consistent with its intended use for CNS disorders.[1][2]
Q4: Which in vitro models are recommended for studying the P-gp interaction of this compound?
A4: The "gold-standard" methodology for evaluating P-gp substrate liability involves bidirectional transport assays using polarized cell monolayers.[5][6] Suitable cell lines include Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) or Caco-2 cells, which endogenously express P-gp.[5][7][8][9] To assess inhibitory potential, a P-gp inhibition assay using a known probe substrate, such as Digoxin, is recommended.[10]
Troubleshooting Guides
Issue 1: High variability in apparent permeability (Papp) values and efflux ratios for this compound between experiments.
-
Possible Cause 1: Inconsistent Cell Monolayer Integrity.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the transport experiment to ensure they are within the acceptable range for the cell line (e.g., >200 Ω·cm² for MDCK-MDR1). A significant drop in TEER suggests a compromised monolayer.[5]
-
Assess Paracellular Marker Permeability: Include a low-permeability paracellular marker, such as Lucifer Yellow, in your experiments. High permeability of this marker indicates leaky cell monolayers, which can lead to inaccurate Papp values.[11]
-
Review Cell Culture Conditions: Variability in cell passage number, seeding density, and monolayer age can affect transporter expression and monolayer tightness.[11][12] Standardize these parameters as much as possible.
-
-
-
Possible Cause 2: Issues with the Test Compound Solution.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure this compound is completely dissolved in the transport buffer at the tested concentration. Poor solubility can lead to artificially low permeability measurements.[5]
-
Check Compound Stability: Confirm the stability of this compound in the assay buffer at 37°C for the duration of the experiment.
-
Minimize Non-Specific Binding: Low recovery of the compound (<70%) may indicate binding to the assay plates or accumulation within the cell monolayer.[7] Using plates with low-binding surfaces can help mitigate this.
-
-
Issue 2: Conflicting results between P-gp substrate and inhibition assays for this compound.
-
Possible Cause: Different Assay Sensitivities and Mechanisms.
-
Troubleshooting Steps:
-
Understand Assay Principles: A bidirectional transport assay directly measures the efflux of the test compound, while an inhibition assay measures the test compound's ability to block the transport of a known probe substrate.[13][14] A compound can be a weak inhibitor without being a significant substrate.
-
Confirm with a Known P-gp Inhibitor: To validate the substrate assay, run the experiment in the presence and absence of a potent P-gp inhibitor like Elacridar or Verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the observed efflux is P-gp mediated.[5][6]
-
Consider Transporter Saturation: If testing this compound as a substrate at high concentrations, you may saturate the transporter, leading to a lower-than-expected efflux ratio.[5]
-
-
Quantitative Data Summary
Table 1: Bidirectional Permeability of this compound in MDCKII-MDR1 Cells
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Apical to Basolateral (A to B) | 15.2 ± 1.3 |
| Basolateral to Apical (B to A) | 27.4 ± 2.5 |
| Efflux Ratio (B-to-A / A-to-B) | 1.8 |
Data represents mean ± standard deviation. An efflux ratio of ≥2 is typically considered indicative of active efflux.[7] Based on these results, this compound shows minimal interaction with the P-gp efflux transporter.[1]
Table 2: P-gp Inhibition Potential of this compound (Probe Substrate: 1 µM [³H]-Digoxin)
| Compound | IC₅₀ (µM) |
| This compound | 28.5 |
| Verapamil (Positive Control) | 1.2 |
The IC50 value represents the concentration at which this compound inhibits 50% of Digoxin transport by P-gp.
Experimental Protocols
Protocol: Bidirectional Permeability Assay Using MDCK-MDR1 Cells
-
Cell Culture: MDCK-MDR1 cells are seeded onto permeable Transwell inserts (e.g., 24-well format) and cultured for 4-7 days to form a confluent, polarized monolayer.[9]
-
Monolayer Integrity Check: Prior to the experiment, measure the TEER of each well to ensure monolayer integrity.[15]
-
Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[9]
-
Dosing:
-
A to B Permeability: Add the dosing solution containing this compound to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[15]
-
B to A Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.[15]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[15][16]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp values using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).[7]
Visualizations
Caption: Workflow for determining if a compound is a P-gp substrate.
Caption: Decision tree for troubleshooting high efflux ratio variability.
Caption: Simplified diagram of the P-gp drug efflux mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. P-gp Substrate Identification | Evotec [evotec.com]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 10. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 11. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. xenotech.com [xenotech.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. enamine.net [enamine.net]
- 16. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Compound X Formulation for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the formulation of poorly soluble compounds, referred to herein as Compound X, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating Compound X for in vivo studies?
A1: The primary challenge with Compound X is its low aqueous solubility. This can lead to poor absorption, low bioavailability, and high variability in in vivo studies. The goal of formulation is to enhance the solubility and/or dissolution rate to ensure adequate and consistent exposure in the animal model.
Q2: How do I select an appropriate vehicle for Compound X?
A2: Vehicle selection is critical and depends on the physicochemical properties of Compound X, the intended route of administration, and the animal species. A tiered approach is recommended, starting with simple aqueous vehicles and progressing to more complex systems if necessary. See the Vehicle Selection Workflow below for a detailed process.
Q3: What are common signs of poor formulation stability?
A3: Signs of an unstable formulation include precipitation of the compound, phase separation (in emulsions or suspensions), changes in color or clarity, and changes in viscosity. It is crucial to assess both physical and chemical stability over the intended duration of the study.
Q4: How can I improve the solubility of Compound X?
A4: Several strategies can be employed to improve solubility, including:
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can enhance solubility.
-
Surfactants: Surfactants can be used to create micellar solutions that encapsulate the hydrophobic Compound X, increasing its apparent solubility.
-
Complexing agents: Cyclodextrins can form inclusion complexes with Compound X, improving its solubility and stability.
-
Lipid-based formulations: Formulating Compound X in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of Compound X during or after dosing | Formulation is supersaturated and thermodynamically unstable. Vehicle composition is altered by physiological fluids. | Decrease the concentration of Compound X. Incorporate a precipitation inhibitor (e.g., HPMC, PVP). Re-evaluate the vehicle system for better in vivo compatibility. |
| High variability in plasma concentrations between animals | Inconsistent dosing volume or technique. Poor formulation homogeneity (especially for suspensions). Variable absorption due to poor solubility. | Ensure accurate and consistent dosing procedures. For suspensions, ensure uniform redispersion before each dose. Improve the formulation to enhance solubility and dissolution rate. |
| Observed toxicity or adverse events in animals | The vehicle itself may be causing toxicity. Compound X may have inherent toxicity. | Conduct a vehicle tolerability study without Compound X. Review the literature for the toxicity profile of the vehicle components. Reduce the dose of Compound X or consider a different formulation strategy. |
| No or very low exposure of Compound X in vivo | Poor solubility leading to minimal absorption. Rapid metabolism of Compound X. Issues with the bioanalytical method. | Re-formulate to enhance solubility. Consider a different route of administration. Verify the bioanalytical method for accuracy and sensitivity. |
Experimental Protocols
Protocol 1: Vehicle Screening for Compound X
Objective: To identify a suitable vehicle that can solubilize Compound X at the target concentration and is well-tolerated in the study animals.
Methodology:
-
Prepare a stock solution of Compound X in a water-miscible organic solvent (e.g., DMSO, NMP) at a high concentration (e.g., 100 mg/mL).
-
Screen a panel of vehicles:
-
Aqueous vehicles: Saline, PBS, 5% Dextrose in Water (D5W).
-
Co-solvent systems: e.g., 10% DMSO / 90% Saline; 20% PEG 400 / 80% D5W.
-
Surfactant solutions: e.g., 0.5% Tween 80 in Saline.
-
Cyclodextrin solutions: e.g., 10% HP-β-CD in water.
-
-
Add the stock solution of Compound X to each test vehicle to achieve the desired final concentration.
-
Observe for precipitation immediately and after a set period (e.g., 2, 4, 24 hours) at room temperature and 4°C.
-
Assess the physical appearance for clarity, color, and any phase separation.
-
Select the vehicle(s) that maintain Compound X in a clear, stable solution for further in vivo tolerability testing.
Protocol 2: In Vivo Tolerability Study
Objective: To evaluate the safety and tolerability of the selected vehicle(s) in the chosen animal model.
Methodology:
-
Acclimate animals to the housing conditions for a minimum of 3 days.
-
Divide animals into groups (n=3-5 per group) to receive either the test vehicle or a control (e.g., saline).
-
Administer the vehicle via the intended route of administration (e.g., oral gavage, intravenous injection) at the same volume and frequency as planned for the main study.
-
Monitor the animals for clinical signs of toxicity (e.g., changes in body weight, food/water intake, activity levels, and physical appearance) for a predetermined period (e.g., 7 days).
-
At the end of the study , a gross necropsy may be performed to look for any abnormalities.
-
Select the vehicle that demonstrates the best tolerability profile.
Visualizations
Caption: Workflow for selecting and optimizing a formulation for in vivo studies.
Caption: A hypothetical signaling pathway illustrating the mechanism of action of Compound X.
troubleshooting NXE0041178 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with NXE0041178, a potent G protein-coupled receptor 52 (GPR52) agonist.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I dissolve and store this compound?
A1: Proper dissolution and storage are critical for maintaining the compound's activity and ensuring reproducible results. For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, specific formulations are recommended to ensure solubility and stability.[1] It is crucial to prepare fresh working solutions for in vivo studies on the day of use.[1]
Table 1: this compound Solubility and Storage Recommendations [1]
| Solvent | Maximum Concentration | Storage of Stock Solution |
| DMSO | 50.0 mg/mL | -80°C (up to 6 months), -20°C (up to 1 month) |
| In Vivo Formulation 1 (for continuous dosing > 0.5 month, use with caution) | 5 mg/mL | Prepare fresh daily |
| In Vivo Formulation 2 | 5 mg/mL | Prepare fresh daily |
-
Q2: What are the recommended in vivo formulations for this compound?
A2: Two common formulations for in vivo administration are provided below. It is essential to first prepare a clear stock solution in DMSO before adding co-solvents.[1]
Table 2: In Vivo Formulation Protocols for this compound (to prepare 1 mL) [1]
| Formulation | Step 1 | Step 2 | Step 3 |
| Protocol 1 | Add 100 µL of 50 mg/mL DMSO stock to 400 µL PEG300 and mix. | Add 50 µL Tween-80 and mix. | Add 450 µL Saline to reach a final volume of 1 mL. |
| Protocol 2 | Add 100 µL of 50 mg/mL DMSO stock to 900 µL Corn oil and mix. | - | - |
Experimental Design and Execution
-
Q3: I am observing high variability in my cell-based assay results. What are the common causes?
A3: Variability in cell-based assays can arise from several factors.[2][3][4][5][6][7] Key areas to investigate include:
-
Cell Health and Culture Conditions: Ensure cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).[2][3][4]
-
Reagent Consistency: Use the same lot of critical reagents (e.g., serum, media, this compound powder) throughout an experiment or screen new lots for consistency.[5]
-
Assay Protocol: Standardize all steps of the assay protocol, including cell seeding density, incubation times, and instrument settings.
-
Constitutive Activity of GPR52: GPR52 is known to have high constitutive activity, leading to elevated basal cAMP levels.[8][9] This can contribute to a narrow dynamic range and increased variability. Careful optimization of the assay window is crucial.
-
-
Q4: My in vivo results with this compound are inconsistent. What should I check?
A4: In vivo studies are subject to numerous sources of variability.[10] Consider the following:
-
Study Design: Ensure proper randomization of animals into treatment groups and blinding of investigators where possible.[10]
-
Animal Characteristics: Factors such as age, sex, weight, and genetic background of the animals can influence outcomes.
-
Environmental Factors: Maintain consistent housing conditions, including temperature, light-dark cycles, and diet.[10] Handling stress can also impact results.[10]
-
Drug Administration: Ensure accurate and consistent dosing for all animals. The pharmacokinetic profile of this compound indicates good oral bioavailability and brain penetration.[11][12][13]
-
Troubleshooting Guides
In Vitro Assay Variability
This guide focuses on troubleshooting common issues in a GPR52 activation assay, such as a cAMP accumulation assay.
Table 3: Troubleshooting Guide for In Vitro Cell-Based Assays
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding | Use an automated cell counter for accurate cell density determination. Ensure even cell suspension during plating. |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Low Signal-to-Background Ratio | Low GPR52 expression in the cell line | Confirm GPR52 expression level via qPCR or Western blot. |
| High basal cAMP due to constitutive GPR52 activity | Consider using a GPR52 inverse agonist as a negative control to define the assay window. Optimize cell number and stimulation time. | |
| Inactive this compound | Prepare fresh stock solutions. Verify the compound's integrity. | |
| Inconsistent Dose-Response Curves | Improper serial dilutions | Prepare fresh dilution series for each experiment. Ensure thorough mixing at each dilution step. |
| Cell passage number drift | Maintain a consistent range of cell passage numbers for all experiments. | |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma. |
In Vivo Study Variability
This guide provides a checklist for identifying sources of variability in animal studies involving this compound.
Table 4: Troubleshooting Guide for In Vivo Studies
| Issue | Potential Cause | Recommended Action |
| High Inter-Animal Variability | Inconsistent drug administration | Ensure accurate dosing volume and technique for each animal. |
| Differences in animal health or stress levels | Acclimatize animals to the experimental conditions. Monitor animal health throughout the study. | |
| Genetic drift in animal colony | Source animals from a reputable vendor and use animals of a similar age and genetic background. | |
| Lack of Expected Efficacy | Poor drug exposure | Confirm appropriate formulation and route of administration. This compound has shown good oral bioavailability.[11][12][13] |
| Incorrect timing of behavioral or physiological measurements | Align measurement time points with the known pharmacokinetic profile of this compound. | |
| Insufficient statistical power | Perform a power analysis to determine the appropriate number of animals per group. |
Experimental Protocols and Visualizations
Key Experimental Protocol: GPR52 cAMP Accumulation Assay
This protocol describes a typical workflow for measuring GPR52 activation by this compound using a cAMP assay in HEK293 cells.[8]
-
Cell Culture: Culture HEK293 cells transiently or stably expressing human GPR52 in appropriate media.
-
Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay:
-
Remove cell culture media.
-
Add the this compound serial dilutions to the cells.
-
Incubate for a specified time at 37°C.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Diagrams
GPR52 Signaling Pathway Activation by this compound.
Workflow for a typical in vitro cAMP accumulation assay.
A logical approach to troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Understanding and managing sources of variability in cell measurements [insights.bio]
- 7. Main Sources Of Error In Biology Experiments And How Lab Automation Can Help [genemod.net]
- 8. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating NXE0041178 Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues of NXE0041178 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a novel, orally bioavailable agonist of the G-protein coupled receptor 52 (GPR52), with potential applications in the treatment of psychiatric disorders. Understanding its physicochemical properties is crucial for designing stable solution-based experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solution Stability |
| Molecular Weight | 390.3 g/mol | Standard for small molecule drugs. |
| pKa | 3.27 | Weakly basic, due to the pyridine nitrogen. Solubility and stability are pH-dependent.[1] |
| LogP | 3.07 | Moderately lipophilic. |
| LogD (pH 7.4) | 3.11 | Lipophilic at physiological pH. |
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical to prevent degradation and ensure experimental reproducibility.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Suitable for short-term storage; aliquot to minimize freeze-thaw cycles.[2] |
General Recommendations:
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent. Ensure it is high-purity and anhydrous, as water can promote hydrolysis of susceptible compounds.[3]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
-
Containers: Use amber glass or polypropylene vials to protect the solution from light and prevent adsorption to the container surface.[4]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue for lipophilic compounds like this compound. Here are some troubleshooting steps:
-
Decrease Final Concentration: The compound may be exceeding its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Optimize Co-solvent Concentration: A small percentage of DMSO (typically <0.5% in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any effects on your experiment.[3]
-
Adjust Buffer pH: As a weak base, the solubility of this compound is significantly influenced by pH. Its solubility is markedly increased in acidic conditions.[1] Consider if adjusting the pH of your buffer is compatible with your experimental system.
Table 3: Solubility of this compound in Different Media
| Media | pH | Solubility (µM) |
| Simulated Gastric Fluid (SGF) | 1.2 | 1822 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 27 |
| Aqueous Kinetic Solubility (from DMSO stock) | Not specified | 493 |
This data is derived from preclinical studies and illustrates the pH-dependent solubility of this compound.[1]
Troubleshooting Guide: Investigating Degradation
If you suspect that this compound is degrading in your experimental solution, a systematic approach is necessary to identify the cause and mitigate the issue.
Issue: Inconsistent experimental results or loss of compound activity over time.
This may be due to the chemical degradation of this compound. The following sections provide a guide to investigate potential degradation pathways.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, based on its chemical structure containing a pyridine ring and the fact that its major metabolic route is oxidative, the following are potential chemical degradation pathways.[2]
-
Oxidation: The molecule may be susceptible to oxidation, especially if exposed to air (oxygen), reactive oxygen species in the cell culture medium, or certain metal ions.
-
Photodegradation: Compounds with aromatic rings, like the pyridine moiety in this compound, can be susceptible to degradation upon exposure to light, particularly UV wavelengths.[5]
-
pH-mediated Hydrolysis: Although generally stable, extreme pH conditions (strong acids or bases) coupled with elevated temperatures could potentially lead to hydrolysis.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help determine the stability of this compound under your specific experimental conditions.
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, acetonitrile, water)
-
Buffers at various pH values (e.g., pH 3, 7, 9)
-
3% Hydrogen peroxide (for oxidative stress)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Expose to Stress Conditions:
-
Acid/Base Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidation: Dilute the stock solution in a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Store aliquots of the stock solution and a diluted aqueous solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with both UV and visible light), alongside a control sample wrapped in foil to protect it from light.[1][4]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation product peaks.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Visualizations
References
Technical Support Center: NXE0041178 In Vitro Permeability
This technical support center provides troubleshooting guidance for researchers observing unexpectedly low apparent permeability of NXE0041178 in in vitro models. While published preclinical data characterize this compound as having high cellular permeability, this guide addresses common experimental pitfalls that could lead to a misinterpretation of its permeability profile.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro permeability of this compound?
A1: Preclinical studies have demonstrated that this compound has high cellular permeability.[1][2][3] It shows little interaction with common efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are often responsible for poor intracellular accumulation of drug candidates.[1][2]
Q2: My Caco-2 assay shows low apparent permeability for this compound. What could be the cause?
A2: If you are observing low apparent permeability, it is more likely due to experimental artifacts rather than the intrinsic properties of the compound. Common issues include poor compound recovery, problems with the cell monolayer integrity, or suboptimal assay conditions. It is crucial to assess compound recovery and monolayer integrity (e.g., using TEER measurements or Lucifer yellow flux) in your experiment.
Q3: Does this compound interact with efflux transporters?
A3: Existing data indicate minimal interaction. One study found a P-gp efflux ratio of 1.8 in a bidirectional MDCKII-MDR1 assay, which is not considered significant.[2] A weak interaction was noted with the BCRP transporter, with an efflux ratio of 3.2.[2] If you observe a very high efflux ratio (>5), it may point to issues with the specific cell line or assay system being used.
Q4: What can I do if I have low compound recovery in my permeability assay?
A4: Low recovery can be caused by several factors: nonspecific binding to the assay plates, poor aqueous solubility leading to precipitation, or cellular metabolism.[5] To mitigate these, consider including Bovine Serum Albumin (BSA) at 1% in the receiver buffer to reduce nonspecific binding.[5] Ensure the compound concentration does not exceed its thermodynamic solubility in the assay buffer. While this compound has shown low metabolic turnover in liver microsomes and hepatocytes, metabolism by Caco-2 cells, though generally low, could also be a minor contributor.[2]
Troubleshooting Guide: Investigating Low Apparent Permeability
If your results for this compound suggest low permeability, follow this guide to identify the potential source of the discrepancy.
Step 1: Verify Assay Integrity and Compound Recovery
| Parameter | How to Check | Acceptable Range | Troubleshooting Steps if Out of Range |
| Cell Monolayer Integrity | Measure Trans-Epithelial Electrical Resistance (TEER). Perform a Lucifer yellow rejection test. | TEER: >200 Ω·cm². Lucifer yellow Papp: <1.0 x 10⁻⁶ cm/s. | Discard the plate. Review cell seeding density, culture time (typically 21 days for Caco-2), and media components. |
| Compound Recovery | Quantify the total amount of compound in both apical and basolateral chambers plus the cell lysate at the end of the experiment. | >70% | - If <70%: Investigate nonspecific binding or solubility issues. Add 1% BSA to the receiver buffer. Re-evaluate compound solubility in the assay buffer. Check for compound accumulation within the cell monolayer by lysing the cells. |
Step 2: Re-evaluate Efflux Transporter Involvement
| Parameter | How to Check | Expected Result for this compound | Troubleshooting Steps if Unexpected |
| Efflux Ratio (ER) | Perform a bidirectional permeability assay (A→B and B→A). Calculate ER = Papp(B→A) / Papp(A→B). | ER for P-gp: ~1.8. ER for BCRP: ~3.2.[2] | - If ER is significantly higher: Confirm the phenotype of your cell line. Run control substrates for P-gp (e.g., Talinolol) and BCRP (e.g., Estrone-3-sulfate) to ensure the system is performing as expected.[5] |
Quantitative Data Summary
The following table summarizes the reported in vitro permeability data for this compound.
| Assay System | Parameter | Value | Interpretation | Reference |
| MDCKII-MDR1 | Efflux Ratio (P-gp) | 1.8 | No significant interaction | [2] |
| MDCKII-BCRP | Efflux Ratio (BCRP) | 3.2 | Weak interaction | [2] |
| Liver Microsomes (Human) | Intrinsic Clearance (CLint) | < 25 µL/min/mg | Low metabolic turnover | [2] |
| Hepatocytes (Human) | Intrinsic Clearance (CLint) | < 5 µL/min/million cells | High metabolic stability | [2] |
Experimental Protocols
Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a standard methodology for assessing the permeability and efflux potential of a compound.
-
Cell Culture:
-
Seed Caco-2 cells onto 12- or 24-well Transwell™ plates (e.g., 1.12 cm² surface area, 0.4 µm pore size).
-
Culture for 21-25 days in appropriate media to allow for full differentiation and formation of tight junctions.
-
Confirm monolayer integrity by measuring TEER values before the experiment.
-
-
Assay Preparation:
-
Prepare dosing solutions of this compound (e.g., at 1-10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Include a low concentration of a solvent like DMSO (<1%) if required for solubility.
-
Prepare a receiver buffer, which is the transport buffer, potentially supplemented with 1% BSA to minimize nonspecific binding.
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers on both apical (A) and basolateral (B) sides with pre-warmed transport buffer.
-
Add the dosing solution to the apical chamber.
-
Add receiver buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for quantification via LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Repeat the process, but add the dosing solution to the basolateral chamber and receiver buffer to the apical chamber.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: ER = Papp(B→A) / Papp(A→B).
-
Visualizations
Caption: Troubleshooting workflow for low apparent permeability.
Caption: Experimental workflow for a bidirectional permeability assay.
References
- 1. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: NXE0041178 & CYP Enzyme Interactions
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug-drug interaction (DDI) potential of NXE0041178 with cytochrome P450 (CYP) enzymes. The following troubleshooting guides and FAQs are designed to address specific questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: The primary metabolic pathway for this compound is oxidative metabolism.[1][2][3][4] In preclinical studies, it has been shown that renal and biliary excretion of the unchanged drug is negligible.[1][2][3]
Q2: Does this compound inhibit any major CYP enzymes?
A2: Based on in vitro studies using human liver microsomes, this compound does not cause clinically relevant inhibition of the major cytochrome P450 enzymes.[2][4][5] Reversible inhibition studies were conducted for CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, and no significant inhibition was observed.[1]
Q3: Is there any evidence of time-dependent inhibition of CYP enzymes by this compound?
A3: The potential for time- and metabolism-dependent inhibition by this compound was specifically assessed for CYP3A4 using two different probe substrates (midazolam and testosterone) in human liver microsomes. The results indicated no clinically relevant time-dependent inhibition of CYP3A4.[1]
Q4: Does this compound induce the expression of CYP enzymes?
A4: this compound has been shown to cause weak transcriptional induction of CYP3A4 and CYP2B6.[2][4][5] This suggests a low potential for clinically significant drug-drug interactions through this mechanism.
Q5: Is this compound a substrate of any specific CYP enzymes?
A5: While oxidative metabolism is the main route of elimination, studies with recombinant human CYP enzymes have been performed to identify the specific isoforms responsible for the metabolism of this compound.[1][6] The contribution of individual CYPs (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to its metabolism has been characterized.[1] For specific details on the percent contribution of each enzyme, please refer to dedicated phenotyping studies.
Q6: What is the overall risk of clinically significant drug-drug interactions with this compound related to CYP enzymes?
A6: The overall risk is considered low. This is based on findings that this compound is a weak inducer of CYP3A4 and CYP2B6 and does not cause clinically relevant direct or time-dependent inhibition of major CYP enzymes.[2][4][5] However, as with any investigational drug, a thorough assessment of potential DDIs with co-administered medications is always recommended.
Data Summary Tables
Table 1: Summary of In Vitro CYP Inhibition Potential of this compound
| CYP Isoform | Inhibition Type | Result | Clinical Relevance |
| CYP1A2 | Reversible | No significant inhibition observed | Low |
| CYP2B6 | Reversible | No significant inhibition observed | Low |
| CYP2C8 | Reversible | No significant inhibition observed | Low |
| CYP2C9 | Reversible | No significant inhibition observed | Low |
| CYP2C19 | Reversible | No significant inhibition observed | Low |
| CYP2D6 | Reversible | No significant inhibition observed | Low |
| CYP3A4 | Reversible | No significant inhibition observed | Low |
| CYP3A4 | Time-Dependent | No significant inhibition observed | Low |
Table 2: Summary of In Vitro CYP Induction Potential of this compound
| CYP Isoform | Result | Clinical Relevance |
| CYP2B6 | Weak transcriptional induction | Low |
| CYP3A4 | Weak transcriptional induction | Low |
Table 3: Summary of In Vitro Metabolic Profile of this compound
| Study Type | System | Observation |
| Metabolic Stability | Human Liver Microsomes | Low turnover |
| Metabolic Stability | Human Hepatocytes | High metabolic stability |
| Metabolite Identification | Human Hepatocytes | Oxidative metabolism is the primary pathway |
| CYP Phenotyping | Recombinant Human CYPs | Metabolism is quantifiable across several isoforms |
Experimental Protocols
Protocol 1: CYP450 Reversible Inhibition Assay
-
Objective: To determine the potential of this compound to directly inhibit the activity of major human CYP isoforms.
-
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
NADPH regenerating system
-
Control inhibitors for each isoform
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a series of concentrations of this compound.
-
In a 96-well plate, pre-incubate human liver microsomes with this compound or control inhibitor at 37°C.
-
Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding cold ACN.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value for this compound for each CYP isoform.
-
Protocol 2: CYP450 Phenotyping with Recombinant Supersomes®
-
Objective: To identify which human CYP450 enzymes are responsible for the metabolism of this compound.
-
Materials:
-
Recombinant human CYP supersomes (e.g., Gentest® Supersomes® for CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4)
-
This compound (at a fixed concentration, e.g., 1 µM)
-
NADPH
-
Phosphate buffer (pH 7.4) with MgCl2
-
Acetonitrile (ACN) with an internal standard (e.g., 100 nM phenacetin)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Incubate this compound with individual CYP supersomes in the phosphate buffer containing NADPH at 37°C.[1]
-
Collect aliquots at multiple time points (e.g., 0, 20, and 40 minutes).[1]
-
Terminate the reaction by adding ACN containing the internal standard.[1]
-
Centrifuge the samples.[1]
-
Analyze the supernatant for the remaining concentration of this compound by LC-MS/MS.[1]
-
Determine the rate of metabolism of this compound by each individual CYP isoform.
-
Visualizations
Caption: Workflow for CYP Reversible Inhibition Assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
Validation & Comparative
A Comparative Analysis of the Preclinical Efficacy of NXE0041178 and Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the novel GPR52 agonist, NXE0041178, with that of typical antipsychotics. The information is compiled from publicly available preclinical research data, focusing on a key animal model of psychosis.
Introduction
Schizophrenia and other psychotic disorders are complex neurological conditions for which therapeutic options have historically centered on the modulation of dopamine D2 receptors. Typical antipsychotics, the first generation of drugs for these conditions, primarily act as antagonists at these receptors. While effective in mitigating positive symptoms, their utility is often limited by a challenging side-effect profile. This compound (also known as HTL0041178) represents a novel therapeutic approach, acting as an agonist of the G protein-coupled receptor 52 (GPR52). This guide delves into a comparative analysis of the preclinical efficacy of this compound against established typical antipsychotics.
Mechanism of Action
This compound: A GPR52 Agonist
This compound is a GPR52 agonist. GPR52 is an orphan receptor primarily expressed in the striatum and prefrontal cortex, key brain regions implicated in the pathophysiology of schizophrenia. Activation of GPR52 is thought to modulate downstream signaling cascades that can influence both dopamine D1 and D2 receptor pathways, offering a potentially more nuanced approach to treatment than direct dopamine receptor blockade.
Typical Antipsychotics: Dopamine D2 Receptor Antagonists
Typical antipsychotics, such as haloperidol and chlorpromazine, exert their therapeutic effect primarily by blocking dopamine D2 receptors in the mesolimbic pathway. This antagonism is effective in reducing the positive symptoms of psychosis, such as hallucinations and delusions. However, non-selective blockade of D2 receptors in other pathways, like the nigrostriatal and tuberoinfundibular pathways, is associated with a range of adverse effects, including extrapyramidal symptoms and hyperprolactinemia.
Preclinical Efficacy in an Animal Model of Psychosis
The amphetamine-induced hyperlocomotion model in rats is a widely used preclinical screen for antipsychotic efficacy. Amphetamine induces an increase in locomotor activity by promoting dopamine release in the striatum, mimicking certain aspects of the hyperdopaminergic state thought to underlie psychosis. The ability of a compound to attenuate this hyperlocomotion is predictive of its antipsychotic potential.
Quantitative Comparison of Efficacy
The following table summarizes the available preclinical data for this compound and the typical antipsychotics, haloperidol and chlorpromazine, in the amphetamine-induced hyperlocomotion model in rats.
| Compound | Dose Range | Route of Administration | Amphetamine Dose | Animal Model | Efficacy | Reference |
| This compound | An unbound plasma concentration of 0.11 µM was effective. | Not specified in detail in the provided abstract. | Not specified in detail in the provided abstract. | Rat | An unbound plasma concentration of 0.11 µM was sufficient to drive efficacy in an amphetamine-stimulated hyperlocomotion study.[1] | [1] |
| Haloperidol | 0.01 - 0.10 mg/kg | Subcutaneous (sc) | 1.5 mg/kg | Rat | Dose-dependent reversal of amphetamine-induced hyperlocomotion. A 0.10 mg/kg dose reduced hyperlocomotion by 77% on day 1.[2] | [2] |
| Haloperidol | Not specified | Not specified | Not specified | Rat | Blocked locomotor activity stimulated by amphetamine.[3] | [3] |
| Chlorpromazine | Graded doses | Not specified | 1.0 mg/kg | Rat | Produced graded decreases in spontaneous locomotor activity, but did not reverse amphetamine-induced hyperactivity.[4] | [4] |
| Chlorpromazine | 1, 3, and 10 mg/kg | Intraperitoneal (i.p) | Not specified | Rat | Daily administration for 21 days. Amphetamine challenge had no effect on locomotor activity in these pre-treated animals.[5] | [5] |
Note: Direct comparison of potency is challenging due to variations in experimental protocols across studies. The data for this compound is presented in terms of effective plasma concentration, while the data for typical antipsychotics is in mg/kg dosage.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion Model
General Protocol:
-
Animals: Male rats are typically used and are habituated to the testing environment before the experiment.
-
Apparatus: Locomotor activity is measured in an open-field arena equipped with infrared beams to automatically record movement.
-
Procedure:
-
Animals are first habituated to the testing cages for a set period (e.g., 30-60 minutes).
-
The test compound (e.g., this compound, haloperidol, chlorpromazine) or vehicle is administered at a specific time before the amphetamine challenge.
-
Amphetamine is then administered to induce hyperlocomotion.
-
Locomotor activity is recorded for a defined period (e.g., 60-90 minutes) after the amphetamine injection.
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle-treated and drug-treated groups. A statistically significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Specific Protocol for this compound: Detailed experimental protocols for the this compound study are not fully available in the public domain at the time of this guide's compilation. The provided information states that an unbound plasma concentration of 0.11 µM was efficacious in a rat amphetamine-stimulated hyperlocomotion study.[1]
Specific Protocol for Typical Antipsychotics:
-
Haloperidol Study: In one study, rats received subcutaneous injections of haloperidol (0.01-0.10 mg/kg) or vehicle 30 minutes before a subcutaneous injection of amphetamine (1.5 mg/kg). Motor activity was then monitored for 60 minutes.[2]
-
Chlorpromazine Study: In one cited study, female rats received graded doses of chlorpromazine before a 1.0 mg/kg dose of d-amphetamine, and locomotor activity was recorded for 10-minute sessions.[4] Another study involved daily intraperitoneal administration of chlorpromazine (1, 3, and 10 mg/kg) for 21 days before an amphetamine challenge.[5]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways of GPR52 and the typical antipsychotic mechanism of action, as well as a generalized experimental workflow for the amphetamine-induced hyperlocomotion model.
Caption: GPR52 Signaling Pathway Activation by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of haloperidol on amphetamine- and methylphenidate-induced conditioned place preferences and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
Validating NXE0041178 Activity in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NXE0041178, a potent G protein-coupled receptor 52 (GPR52) agonist, and its alternatives for validating activity in primary neurons. GPR52 is an orphan receptor primarily expressed in the brain, making it a promising therapeutic target for neuropsychiatric disorders.[1][2] This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of GPR52 Agonists
| Compound | Alternative Names | Reported In Vitro Potency (EC50) | Cell System | Key Findings in Neurons |
| This compound | HTL0041178 | Potent agonist activity reported[1][3] | Recombinant cell lines | Preclinical data supports potential for treating psychiatric disorders.[1][3] |
| FTBMT | TP-024 | 75 nM[4] | Not specified (likely recombinant) | Demonstrated activation of cAMP signaling in primary striatal neurons.[3][][6][7] |
| PW0787 | Compound 12c | ~119 nM (as reference compound 4)[8] | HEK293 cells[8] | Orally bioavailable and brain-penetrant.[8] |
| 3-BTBZ | N/A | Not reported | Primary Medium Spiny Neurons | Increased phosphorylation of DARPP-32 and modulated excitatory postsynaptic currents.[2][9] |
Experimental Protocols for Validation in Primary Neurons
Validating the activity of this compound and comparable GPR52 agonists in primary neurons is crucial for confirming their therapeutic potential. Below are detailed methodologies for key experiments.
Primary Striatal Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary striatal neurons.
Materials:
-
Embryonic day 18 (E18) mouse or rat pups
-
Dissection medium (e.g., Hibernate-A)
-
Papain or Trypsin solution
-
Trypsin inhibitor (e.g., ovomucoid)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Dissection tools (sterile)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize timed-pregnant rodent and harvest embryos into ice-cold dissection medium.
-
Under a dissecting microscope, isolate the striatal tissue from the embryonic brains.
-
Transfer the tissue to a papain or trypsin solution and incubate at 37°C for 15-30 minutes to dissociate the tissue.
-
Neutralize the enzymatic digestion with a trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine coated culture vessels.
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
Perform partial media changes every 2-3 days.
Measurement of cAMP Accumulation
This assay directly measures the activation of GPR52 by quantifying the downstream second messenger, cAMP.
Materials:
-
Primary striatal neuron cultures (7-14 days in vitro)
-
This compound and other GPR52 agonists
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Pre-treat the primary neuron cultures with a PDE inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound or other GPR52 agonists to the wells. Include a vehicle control.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen assay kit and a compatible plate reader.
-
Calculate the EC50 values for each compound by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
This method can be used to assess the phosphorylation of downstream targets of the cAMP/PKA signaling pathway, such as CREB (cAMP response element-binding protein).
Materials:
-
Primary striatal neuron cultures
-
This compound and other GPR52 agonists
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat primary neuron cultures with this compound or other GPR52 agonists for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.[10]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.[11]
Visualizations
GPR52 Signaling Pathway
Caption: GPR52 signaling cascade initiated by this compound.
Experimental Workflow for Validation
Caption: Workflow for validating GPR52 agonist activity.
Logical Comparison of GPR52 Agonistsdot
References
- 1. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. FTBMT | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 6. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting for Neuronal Proteins [protocols.io]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Pharmacokinetics of NXE0041178
This guide provides a detailed comparison of the pharmacokinetic properties of NXE0041178, a novel GPR52 agonist, with available data for other relevant compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical profile.
Executive Summary
This compound is a novel, orally bioavailable agonist of the GPR52 receptor with potential for the treatment of schizophrenia and related psychiatric disorders.[1][2][3] Preclinical studies in mice, rats, and cynomolgus monkeys have demonstrated that this compound is well-absorbed, exhibits low clearance, a moderate volume of distribution, and a moderate terminal half-life.[1][2][3] Oxidative metabolism is the primary route of elimination, with minimal renal or biliary excretion.[1][2][3] Notably, this compound shows a good in vitro-to-in vivo correlation for metabolic clearance in preclinical species and low turnover in human in vitro systems, suggesting a favorable human pharmacokinetic profile for once-daily dosing.[1][2][3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and comparator compounds across various preclinical species.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) | F (%) |
| Mouse (CD-1) | IV | 1 | 15.6 | 1.8 | 1.3 | - |
| PO | 2 | - | - | 1.8 | 88 | |
| Rat (Sprague-Dawley) | IV | 1 | 7.9 | 1.1 | 2.0 | - |
| PO | 2 | - | - | 2.8 | 95 | |
| Monkey (Cynomolgus) | IV | 0.5 | 2.1 | 1.2 | 6.7 | - |
| PO | 1 | - | - | 7.0 | 82 |
Data sourced from Poulter et al. CL: Clearance; Vss: Volume of distribution at steady state; t½: Terminal half-life; F: Oral bioavailability.
Table 2: In Vitro Protein Binding and Blood-to-Plasma Ratio of this compound
| Species | Fraction Unbound in Plasma (fu,p) | Blood-to-Plasma Ratio |
| Mouse | 0.053 | 1.79 |
| Rat | 0.090 | 1.88 |
| Dog | 0.071 | 1.01 |
| Monkey | 0.103 | 0.80 |
| Human | 0.051 | 0.88 |
Data sourced from Poulter et al.[2]
Table 3: Comparative Cross-Species Pharmacokinetic Parameters of GPR52 Agonist HTL0041178
| Species | Route | Dose (mg/kg) | CLp (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) |
| Rat | IV | 1 | 39 | - | - |
| PO | 3 | - | - | 54 | |
| Mouse (CD-1) | IV | 1 | 4.6 | 1.6 | - |
| PO | 3 | - | - | >80 | |
| Monkey (Cynomolgus) | IV | 1 | 2 | 1.4 | - |
| PO | 1 | - | - | >80 |
Data for HTL0041178 is limited and sourced from Poulter et al., 2023.[4] CLp: Plasma Clearance; Vss: Volume of distribution at steady state.
Table 4: Overview of Pharmacokinetic Properties of Selected Atypical Antipsychotics in Preclinical Species and Humans
| Compound | Species | t½ (h) | CL (L/h/kg) | Vd (L/kg) | Oral Bioavailability (%) |
| Olanzapine | Rat | 2.5 | - | - | - |
| Human | 21-54 | 0.37 | - | ~60 | |
| Risperidone | Rat | - | - | - | - |
| Dog | - | - | - | - | |
| Human (EM) | 3 | - | 1-2 | ~70 | |
| Aripiprazole | Rat | - | - | - | - |
| Monkey | - | - | - | - | |
| Human | ~75 | 0.05 | 4.9 | ~87 |
This table provides a general comparison. Data is compiled from various sources and may not be directly comparable due to different study designs. EM: Extensive Metabolizers.[5][6][7][8][9][10][11][12]
Experimental Protocols
The following sections detail the general methodologies employed in the pharmacokinetic studies of this compound and similar small molecules.
In Vivo Pharmacokinetic Studies
Animal Models:
-
Male CD-1 mice, Sprague-Dawley rats, and cynomolgus monkeys are commonly used preclinical species.[2]
-
Animals are acclimatized to laboratory conditions before the study.[2]
Dosing and Formulation:
-
Intravenous (IV) administration: The compound is typically formulated as a clear solution. For this compound, a formulation of 10% DMAC, 10% Kolliphor HS15, and 80% (v/v) saline was used.[2]
-
Oral (PO) administration: The compound can be formulated as a solution or a suspension. For this compound, a solution in 10% DMAC, 10% Kolliphor HS15, and 80% deionized water, or a suspension in 1% w/v aqueous methylcellulose was used.[2]
-
Dose volumes are adjusted based on the animal species (e.g., 5 mL/kg for rodents, 1 mL/kg for monkeys).[2]
Sample Collection:
-
Serial blood samples are collected at predetermined time points post-dosing.
-
Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
Sample Preparation:
-
Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances.
LC-MS/MS Analysis:
-
Quantification of the drug and its metabolites in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This technique offers high sensitivity and selectivity for accurate measurement of drug concentrations.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t½), and oral bioavailability (F) are calculated using non-compartmental analysis of the plasma concentration-time data.
Visualizations
Caption: Experimental Workflow for Cross-Species Pharmacokinetic Studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Physiologically Based Pharmacokinetic Modelling to Describe the Pharmacokinetics of Risperidone and 9-Hydroxyrisperidone According to Cytochrome P450 2D6 Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetic Modeling and Exposure-Response Analysis for Aripiprazole Once Monthly in Subjects With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NXE0041178 Binding Affinity at the GPR52 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of NXE0041178 with other known ligands targeting the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and cortex, making it a promising therapeutic target for neuropsychiatric disorders.[1] This document summarizes key binding affinity data, outlines experimental methodologies, and illustrates the relevant signaling pathway to offer a comprehensive resource for researchers in the field.
GPR52 Ligand Binding Affinity Comparison
The binding affinity and functional potency of this compound and other representative GPR52 ligands are summarized in the table below. The data highlights the comparable potency of this compound with other known agonists.
| Compound Name | Ligand Type | Parameter | Value | Species |
| This compound (HTL0041178) | Agonist | pEC50 | 7.5 | Rat |
| EC50 | 27.5 nM | Human | ||
| Compound 1 | Agonist | EC50 | ~30 nM | Not Specified |
| Compound 2 | Agonist | EC50 | 21 nM | Not Specified |
| Compound 3 (FTBMT) | Agonist | EC50 | 75 nM | Not Specified |
| Compound 4 | Agonist | EC50 | 30 nM | Not Specified |
| Compound 5 | Agonist | EC50 | 21 nM | Not Specified |
| Compound 8 | Agonist | EC50 | 119 nM | Not Specified |
| PW0787 | Agonist | EC50 | 135 nM | Not Specified |
| Comp-43 | Antagonist | IC50 | 0.63 µM | Not Specified |
| F11 | Antagonist | IC50 | 5 µM | Not Specified |
| Cannabidiol (CBD) | Inverse Agonist | pIC50 | ~5.61 | Not Specified |
| O-1918 | Inverse Agonist | pIC50 | ~5.45 | Not Specified |
Note: EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) values indicate the concentration of a ligand that gives half-maximal response. IC50 (half maximal inhibitory concentration) and pIC50 (-log(IC50)) values indicate the concentration of a ligand that inhibits a response by 50%. Lower EC50 and IC50 values indicate higher potency.
GPR52 Signaling Pathway
GPR52 is a Gs/olf-coupled G protein-coupled receptor (GPCR).[1] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to functionally oppose the signaling of the dopamine D2 receptor, which is often co-expressed in the same neurons.
Caption: GPR52 signaling cascade upon agonist binding.
Experimental Protocols
The binding affinity and functional potency of GPR52 ligands are typically determined using in vitro assays. Below are detailed methodologies for two common experimental approaches.
cAMP Accumulation Assay (Functional Agonist Assay)
This assay measures the ability of a compound to stimulate GPR52 and induce the production of intracellular cAMP.
Objective: To determine the EC50 value of a test compound.
Materials:
-
HEK293 cells transiently or stably expressing human GPR52.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay buffer (e.g., HBSS supplemented with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Test compounds (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF-based or luminescence-based like GloSensor™ cAMP Assay).
Procedure:
-
Cell Culture: Culture HEK293-GPR52 cells in appropriate flasks until they reach the desired confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well assay plates at a predetermined density. Incubate the plates to allow cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the diluted compounds to the respective wells of the assay plate. Include a vehicle control (e.g., DMSO) and a reference agonist.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor stimulation and cAMP accumulation.
-
cAMP Detection: Following incubation, lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., a fluorescence reader for HTRF or a luminometer for luminescence assays).
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Radioligand Binding Assay (Competitive Binding Assay)
This assay is considered the gold standard for determining the binding affinity (Ki) of a test compound to a receptor.[2]
Objective: To determine the Ki value of a test compound.
Materials:
-
Cell membranes prepared from cells expressing GPR52.
-
A suitable radioligand that specifically binds to GPR52.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GPR52 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. To determine non-specific binding, a high concentration of an unlabeled reference ligand is used in separate wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration and fit the data to a one-site competition curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
References
A Comprehensive Guide to NXE0041178 (formerly HTL0041178): A Novel GPR52 Agonist for Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXE0041178, previously identified as HTL0041178, is a novel, orally bioavailable small molecule that acts as a potent agonist for the G protein-coupled receptor 52 (GPR52).[1][2] GPR52 is an orphan receptor primarily expressed in the striatum and cortical pyramidal neurons, making it a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[3] This guide provides a comprehensive overview of the preclinical data available for this compound, presenting its pharmacokinetic profile, mechanism of action, and efficacy in established animal models.
Mechanism of Action
This compound functions as a GPR52 agonist.[2][4][5] The activation of GPR52 is thought to modulate dopaminergic signaling, which is a key pathway implicated in the pathophysiology of schizophrenia.[3][6] Specifically, GPR52 agonists are hypothesized to alleviate the positive symptoms of psychosis by inhibiting dopamine D2 receptor-mediated signaling while potentially improving cognitive and negative symptoms by potentiating D1 receptor signaling.[3]
Physicochemical Properties
This compound possesses physicochemical properties that are favorable for a centrally acting oral drug candidate.[1]
| Property | Value | Reference |
| Molecular Weight | 390.3 Daltons | [1] |
| Polar Surface Area (PSA) | 59.8 Ų | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| pKa (weakly basic) | 3.27 | [1] |
| Aqueous Kinetic Solubility | 493 µM | [1] |
| pEC50 | 7.5 | [7] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating its potential for once-daily dosing in humans.[1][8]
In Vitro ADME
| Parameter | Species | Value | Reference |
| Plasma Protein Binding (unbound fraction, Fup) | Mouse | 0.053 | [1] |
| Rat | 0.090 | [1] | |
| Dog | 0.071 | [1] | |
| Monkey | 0.103 | [1] | |
| Human | 0.051 | [1] | |
| Blood-to-Plasma Ratio (B-P) | Mouse | 1.79 | [1] |
| Rat | 1.88 | [1] | |
| Dog | 1.01 | [1] | |
| Monkey | 0.80 | [1] | |
| Human | 0.88 | [1] | |
| Metabolic Stability (CLint, µL/min/mg protein) | Mouse Liver Microsomes | <25 | [1] |
| Rat Liver Microsomes | <25 | [1] | |
| Dog Liver Microsomes | <25 | [1] | |
| Monkey Liver Microsomes | <25 | [1] | |
| Human Liver Microsomes | <25 | [1] | |
| Permeability (MDCKII-MDR1, B-to-A/A-to-B efflux ratio) | Human P-gp | 1.8 | [1] |
| Human BCRP | 3.2 | [1] |
In Vivo Pharmacokinetics
| Species | Route | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (T1/2, h) | Oral Bioavailability (%) | Reference |
| Mouse | IV/PO | 7 | 1.7 | - | 76 | [7] |
| Rat | IV/PO | 16 | 1.0 | 0.8 | 50 (40% in another study) | [3][7] |
| Dog | IV/PO | 12 | 1.1 | - | 59 | [7] |
| Monkey | IV/PO | 2 | 1.4 | - | 81 | [7] |
Preclinical Efficacy
This compound has demonstrated efficacy in rodent models of psychosis and cognitive impairment. In a rat model of amphetamine-stimulated hyperlocomotion, a surrogate for psychosis, an unbound plasma concentration of 0.11 µM (correlating to a free brain concentration of 0.04 µM) was sufficient to produce an effect.[1] Furthermore, HTL0041178 was shown to reduce the hyperlocomotor response to psychostimulants and improve cognitive flexibility in a subchronic PCP-rat model, with a minimum effective dose of 3 mg/kg.[7]
Safety and Toxicology
Preclinical safety assessments of this compound have not revealed any significant liabilities. No reactive metabolites were detected, and the compound showed no evidence of genotoxicity or clinically relevant inhibition of P450 enzymes.[8][9] It exhibited weak catalytic activation of CYP3A4 and weak transcriptional induction of CYP3A4 and CYP2B6.[8][9]
Experimental Protocols
In Vivo Pharmacokinetic Studies
-
Animals: Male CD-1 mice (6-8 weeks), Sprague-Dawley rats (8-10 weeks), or cynomolgus monkeys were used.[1]
-
Formulation: For intravenous (IV) dosing, this compound was formulated in a solution of 10% DMAC, 10% Kolliphor HS15, and 80% (v/v) saline.[1] For oral (PO) administration, the formulation was a solution vehicle.[3]
-
Dosing: IV doses were administered as a bolus injection.[1][3] PO doses were administered by gavage.[3]
-
Sample Collection: Blood samples were collected at various time points post-dosing.[1]
-
Analysis: Plasma concentrations of this compound were determined by UPLC-MS/MS.[1]
-
Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine pharmacokinetic parameters.[1]
Amphetamine-Stimulated Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats were used.
-
Habituation: Animals were habituated to locomotor activity cages.[2]
-
Treatment: Rats were pre-treated with this compound or vehicle, followed by administration of d-amphetamine to induce hyperlocomotion.[2]
-
Data Acquisition: Locomotor activity was recorded using automated activity monitors.
-
Analysis: The total distance traveled or the number of beam breaks was measured and compared between treatment groups. Statistical analysis was performed using a general linear model.[2]
Conclusion
This compound (formerly HTL0041178) is a potent and orally bioavailable GPR52 agonist with a promising preclinical profile. Its favorable pharmacokinetic properties, demonstrated efficacy in animal models of psychosis, and acceptable safety profile support its continued development as a potential novel treatment for schizophrenia and related psychiatric disorders.[8][9] The data suggest that this compound may offer a new therapeutic option that could address the positive, negative, and cognitive symptoms of these complex illnesses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vivo Efficacy of NXE0041178 and Other CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of NXE0041178, a novel GPR52 agonist, against established Central Nervous System (CNS) drugs. The data presented is based on preclinical studies in rodent models of psychosis, a key translational tool in the development of antipsychotic medications.
Executive Summary
This compound (also referred to as HTL0041178) is a G protein-coupled receptor 52 (GPR52) agonist currently under investigation for the treatment of neuropsychiatric disorders such as schizophrenia.[1] Preclinical data indicate its efficacy in mitigating psychostimulant-induced hyperlocomotion in rodents, a widely accepted animal model of psychosis. This guide compares the available in vivo efficacy data for this compound with that of standard-of-care antipsychotics, including the typical antipsychotic haloperidol and atypical antipsychotics olanzapine and risperidone. The comparison is primarily based on the amphetamine-induced hyperlocomotion model.
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound and other CNS drugs in the amphetamine-induced hyperlocomotion model in rats. It is important to note that the data for this compound and the comparator drugs are from different studies, which may have variations in their experimental protocols. Therefore, this comparison should be interpreted with caution.
Table 1: In Vivo Efficacy of this compound in the Amphetamine-Induced Hyperlocomotion Model
| Compound | Dose (oral) | Animal Model | Key Finding | Citation |
| HTL0041178 (this compound) | 10 mg/kg | Rat | Statistically significant reduction in d-amphetamine-stimulated hyperlocomotion. | [1] |
Table 2: In Vivo Efficacy of Comparator CNS Drugs in the Amphetamine-Induced Hyperlocomotion Model
| Compound | Dose | Route of Administration | Animal Model | Efficacy (approx. % inhibition) | Citation |
| Haloperidol | 0.1 mg/kg | s.c. | Rat | ~50-60% | |
| Olanzapine | 1.0 - 3.0 mg/kg | i.p. | Rat | ~40-70% | |
| Risperidone | 0.1 - 1.0 mg/kg | s.c. | Rat | ~50-80% |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion Model
This is a widely used preclinical model to assess the antipsychotic potential of novel compounds. The model is based on the observation that psychostimulants like amphetamine induce an increase in locomotor activity in rodents, which is considered to be analogous to the positive symptoms of schizophrenia.
General Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically track the animal's movement.
-
Habituation: Prior to the experiment, animals are habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered at a specified time before the amphetamine challenge.
-
Amphetamine (typically 1-2 mg/kg, s.c. or i.p.) is administered to induce hyperlocomotion.
-
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-120 minutes) after amphetamine administration.
-
Data Analysis: The data is analyzed to compare the locomotor activity of the drug-treated group with the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Signaling Pathways and Mechanisms of Action
This compound: GPR52 Agonism
This compound acts as an agonist at the GPR52 receptor, which is a Gs-coupled receptor.[1] Activation of GPR52 leads to an increase in intracellular cyclic AMP (cAMP) levels. GPR52 is predominantly expressed in the striatum, a key brain region involved in the regulation of motor activity and reward. The therapeutic hypothesis is that by activating GPR52, this compound can modulate dopamine signaling pathways implicated in psychosis.
Caption: GPR52 signaling pathway activated by this compound.
Comparator CNS Drugs: Dopamine and Serotonin Receptor Antagonism
Typical and atypical antipsychotics primarily exert their effects through the antagonism of dopamine D2 receptors. Atypical antipsychotics also exhibit significant antagonism at serotonin 5-HT2A receptors, which is believed to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms.
Caption: Mechanism of action of typical and atypical antipsychotics.
Conclusion
This compound demonstrates a promising in vivo efficacy profile in a preclinical model of psychosis. Its novel mechanism of action as a GPR52 agonist offers a potential alternative to the direct dopamine and serotonin receptor blockade of existing antipsychotics. This differentiation may translate to an improved side-effect profile and efficacy against a broader range of schizophrenia symptoms, including negative and cognitive symptoms, which are not adequately addressed by current treatments. Further head-to-head comparative studies are warranted to definitively establish the therapeutic potential of this compound relative to existing CNS drugs.
References
Validating NXE0041178 as a GPR52 Selective Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NXE0041178 (also known as HTL0041178), a novel G protein-coupled receptor 52 (GPR52) agonist, with other leading alternatives. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows. This information is intended to assist researchers in evaluating the potential of this compound for therapeutic applications, particularly in the context of neuropsychiatric disorders.
Comparative Analysis of GPR52 Agonists
The G protein-coupled receptor 52 (GPR52) has emerged as a promising therapeutic target for central nervous system disorders, including schizophrenia.[1][2] Agonism of GPR52, a Gs-coupled receptor, leads to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This signaling pathway is understood to functionally counteract the signaling of the dopamine D2 receptor, a key target in current antipsychotic therapies.[1]
This compound has been identified as a potent and selective GPR52 agonist with a promising pharmacokinetic profile, making it a strong candidate for further development.[2][3] A comparative analysis of its in vitro properties against other known GPR52 agonists is crucial for its validation.
Table 1: In Vitro Potency and Physicochemical Properties of GPR52 Agonists
| Compound | GPR52 Potency (pEC50) | GPR52 Potency (EC50, nM) | Metabolic Stability (Clint, µL/min/mg) | Kinetic Solubility (µM) | P-gp Efflux Ratio (MDCK-MDR1) | Reference |
| This compound (HTL0041178) | 7.9 | ~12.6 | 13 | >150 | 1.8 | [2] |
| 7m (Reference Compound) | 7.53 | ~29.5 | 118 | 10 | 1.1 | [2][4] |
| FTBMT (TP-024) | Not directly reported | 71 - 75 | Orally bioavailable and brain penetrant | Not specified | Not specified | [5][6] |
| PW0787 | Not directly reported | 135 | Orally active and brain-penetrant | Not specified | Not specified | [7][8] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Some data for FTBMT and PW0787 were not available in a directly comparable format.
Experimental Protocols
The validation of a selective GPR52 agonist like this compound relies on a series of well-defined in vitro and in vivo experiments. The following are detailed methodologies for key assays.
GPR52 Agonist Functional cAMP Assay
This assay determines the potency of a compound in activating the GPR52 receptor by measuring the production of intracellular cAMP.
Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected to express human GPR52.
-
Compound Preparation: Test compounds are serially diluted in an appropriate buffer, typically containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Cell Stimulation: The diluted compounds are added to the GPR52-expressing cells and incubated for a specified period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
cAMP Detection: Intracellular cAMP levels are measured using a homogenous time-resolved fluorescence (HTRF) or an AlphaScreen-based cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve. The concentration-response data for the agonist is then fitted to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
MDCK-MDR1 Permeability Assay for P-gp Efflux
This assay assesses the potential of a compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter, which is crucial for predicting blood-brain barrier penetration.
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable Transwell inserts to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at various time points.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is indicative of active efflux by P-gp.[9]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its hepatic clearance.
Protocol:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) in the presence of NADPH, a necessary cofactor for many metabolic enzymes.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (Clint), which is a measure of metabolic stability.
Kinetic Solubility Assay
This high-throughput assay provides an early assessment of a compound's solubility.
Protocol:
-
Compound Preparation: A stock solution of the test compound is typically prepared in dimethyl sulfoxide (DMSO).
-
Dilution: The DMSO stock is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline) in a microplate format.
-
Precipitation Detection: The plate is incubated, and the formation of precipitate is detected by measuring turbidity using a plate reader (nephelometry) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.
-
Solubility Determination: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound validation, the following diagrams, generated using the DOT language, illustrate the GPR52 signaling pathway, a typical experimental workflow for agonist validation, and the logic of selectivity assessment.
Caption: GPR52 Signaling Pathway Activation by an Agonist.
Caption: Experimental Workflow for GPR52 Agonist Validation.
Caption: Logic of GPR52 Agonist Selectivity Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mercell.com [mercell.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. creative-biolabs.com [creative-biolabs.com]
Comparative Metabolic Profiles of NXE0041178 Across Species: A Guide for Researchers
This guide provides a comparative analysis of the metabolic profiles of NXE0041178, a novel GPR52 agonist, across various preclinical species and humans. The information is intended for researchers, scientists, and drug development professionals to support further investigation and decision-making. The data presented is based on in vitro studies and highlights species-specific differences and similarities in the metabolism of this compound.
Executive Summary
This compound exhibits a generally favorable metabolic profile, characterized by low clearance and oxidative metabolism as the primary elimination pathway.[1][2] Metabolic pathways are largely conserved between humans and preclinical species such as monkeys, rats, and mice, with the notable exception of dogs which show a distinct metabolic profile.[1][2] The compound demonstrates low turnover in human in vitro systems, suggesting a potential for once-daily dosing in clinical applications.[1][2]
Data Presentation
The metabolic stability of this compound was assessed in liver microsomes and hepatocytes from various species. The intrinsic clearance (CLint) values, a measure of metabolic rate, are summarized below.
Table 1: In Vitro Intrinsic Clearance (CLint) of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (µL/min/mg microsomal protein) |
| Human | < 25 |
| Monkey | < 25 |
| Rat | < 25 |
| Mouse | < 25 |
Data sourced from Poulter et al. (2023).[1]
Table 2: In Vitro Intrinsic Clearance (CLint) of this compound in Hepatocytes
| Species | Intrinsic Clearance (CLint) (µL/min/million cells) |
| Human | Below Limit of Quantification (< 5) |
| Monkey | Below Limit of Quantification (< 5) |
| Rat | Quantifiable |
| Mouse | Below Limit of Quantification (< 5) |
Data sourced from Poulter et al. (2023).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of this compound by phase I enzymes, primarily cytochrome P450s.
-
Biological Matrix: Pooled liver microsomes from human, cynomolgus monkey, Sprague-Dawley rat, and CD-1 mouse.
-
Incubation Conditions:
-
This compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein concentration).
-
The incubation buffer was 0.1 M phosphate buffer (pH 7.4).
-
The reaction was initiated by the addition of an NADPH-regenerating system.
-
Incubations were carried out at 37°C.
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Reaction Termination: The reaction was stopped by the addition of a cold organic solvent, typically acetonitrile, to precipitate the proteins.
-
Analysis: The remaining concentration of this compound at each time point was quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Data Analysis: The intrinsic clearance (CLint) was calculated from the rate of disappearance of the parent compound.
In Vitro Metabolic Stability in Hepatocytes
-
Objective: To assess the overall metabolic stability of this compound, including both phase I and phase II metabolism.
-
Biological Matrix: Pooled cryopreserved hepatocytes from human, cynomolgus monkey, Sprague-Dawley rat, and CD-1 mouse.
-
Incubation Conditions:
-
Hepatocytes were suspended in a suitable incubation medium (e.g., Williams' Medium E).
-
This compound (1 µM) was added to the hepatocyte suspension.
-
Incubations were performed at 37°C in a humidified incubator with 5% CO2.
-
Samples were collected at various time points over a longer duration (e.g., up to 4 hours) due to the expected lower clearance.
-
-
Reaction Termination: The metabolic reaction was quenched by adding a cold organic solvent.
-
Analysis: The concentration of this compound was determined by UPLC-MS/MS.
-
Data Analysis: The intrinsic clearance (CLint) was calculated based on the rate of substrate depletion.
Mandatory Visualization
GPR52 Signaling Pathway
Caption: GPR52 signaling pathway activated by this compound.
Experimental Workflow for Metabolic Profiling
Caption: Workflow for in vitro metabolic profiling of this compound.
References
assessing the genotoxicity of NXE0041178 against control compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of NXE0041178, a novel GPR52 agonist, against standard control compounds. The information presented is based on available preclinical data and established genotoxicity testing protocols.
Executive Summary
This compound has been evaluated for its genotoxic potential using a standard battery of in vitro tests, including the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. Published preclinical studies have concluded that this compound is non-genotoxic under the conditions tested.[1][2] This guide provides a summary of these findings, details the experimental methodologies employed, and presents a comparative data framework using representative results for well-established positive and negative control compounds.
Data Presentation
While specific quantitative data from the genotoxicity assays for this compound are not publicly available in the referenced literature, the following tables represent typical results obtained for standard control compounds in the Ames test and in vitro micronucleus assay. These tables serve as a benchmark for interpreting the qualitative statement that this compound was found to be non-genotoxic.
Table 1: Representative Data for Bacterial Reverse Mutation Assay (Ames Test)
| Compound | Strain | With S9 Metabolic Activation | Without S9 Metabolic Activation | Result |
| Vehicle Control (DMSO) | TA98 | 25 ± 4 | 23 ± 3 | Negative |
| TA100 | 130 ± 15 | 125 ± 12 | Negative | |
| TA1535 | 15 ± 3 | 14 ± 2 | Negative | |
| TA1537 | 10 ± 2 | 9 ± 2 | Negative | |
| Positive Control | ||||
| 2-Aminoanthracene | TA100 | 850 ± 70 | Not Tested | Positive |
| 4-Nitroquinoline-N-oxide | TA98 | Not Tested | 450 ± 45 | Positive |
| Sodium Azide | TA1535 | Not Tested | 350 ± 30 | Positive |
| 9-Aminoacridine | TA1537 | Not Tested | 120 ± 15 | Positive |
| This compound | All Strains | No significant increase | No significant increase | Non-mutagenic |
Data are presented as mean number of revertant colonies ± standard deviation and are representative examples.
Table 2: Representative Data for In Vitro Micronucleus Assay
| Compound | Concentration (µg/mL) | With S9 Metabolic Activation (% Micronucleated Cells) | Without S9 Metabolic Activation (% Micronucleated Cells) | Result |
| Vehicle Control (DMSO) | 0 | 1.2 ± 0.4 | 1.1 ± 0.3 | Negative |
| Positive Control | ||||
| Cyclophosphamide | 5 | 15.5 ± 2.1 | Not Tested | Positive |
| Mitomycin C | 0.1 | Not Tested | 12.8 ± 1.8 | Positive |
| This compound | Various | No significant increase | No significant increase | Non-clastogenic/aneugenic |
Data are presented as the percentage of micronucleated binucleated cells ± standard deviation and are representative examples.
Experimental Protocols
The genotoxicity of this compound was assessed using standardized assays consistent with international guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test was conducted to evaluate the potential of this compound to induce gene mutations. The assay was performed in accordance with OECD Guideline 471.
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used to detect frameshift and base-pair substitution mutations.
-
Method: The plate incorporation method was employed. Various concentrations of this compound, vehicle control, and positive controls were added to molten top agar containing the bacterial tester strains and plated on minimal glucose agar plates.
-
Metabolic Activation: The assay was conducted with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) per plate was counted. A compound is considered mutagenic if it induces a concentration-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
In Vitro Micronucleus Assay
The in vitro micronucleus assay was performed to assess the potential of this compound to induce chromosomal damage (clastogenicity) or affect chromosome segregation (aneugenicity). The assay followed the principles of OECD Guideline 487.
-
Test System: A mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, was used.
-
Method: Cells were treated with multiple concentrations of this compound, a vehicle control, and positive controls. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Metabolic Activation: The assay was performed in the presence and absence of a rat liver S9 fraction.
-
Harvest and Staining: After an appropriate incubation period, cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Data Analysis: The frequency of micronuclei in binucleated cells was determined by microscopic analysis. A compound is considered positive if it induces a statistically significant and concentration-dependent increase in the frequency of micronucleated cells. The cytokinesis-block proliferation index (CBPI) is also calculated to assess cytotoxicity.
Mandatory Visualizations
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow of the In Vitro Micronucleus Assay.
References
Safety Operating Guide
Proper Disposal of NXE0041178: A Guide for Laboratory Professionals
Researchers and drug development professionals handling NXE0041178 must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier, such as MedchemExpress or ChemScene. General safety measures include wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses. Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols. In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention if irritation persists. For detailed first-aid measures, refer to the product-specific SDS.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to follow all applicable local, state, and federal environmental regulations. Waste containing this compound should not be discharged into drains or watercourses.
Waste Categorization and Segregation
Proper segregation of waste is the first critical step in the disposal process.
| Waste Stream | Description |
| Solid Waste | Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas, kimwipes). |
| Liquid Waste | Solutions containing this compound, including stock solutions, experimental preparations, and solvent rinses. |
| Contaminated Sharps | Needles, syringes, or any other sharp objects that have come into contact with this compound. |
| Contaminated Packaging | The original product vial and any other packaging that has been in direct contact with this compound. |
Step-by-Step Disposal Protocol
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with non-hazardous laboratory waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvents used (e.g., glass for organic solvents).
-
Keep the container closed when not in use.
-
-
Contaminated Sharps:
-
Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
The sharps container must be clearly labeled as hazardous waste.
-
-
Contaminated Packaging:
-
Rinse the empty product vial with a suitable solvent (e.g., the solvent used for solubilization) three times.
-
Collect the solvent rinsate as hazardous liquid waste.
-
After rinsing, the packaging can be disposed of as regular laboratory glass or plastic waste, unless otherwise specified by local regulations.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through a licensed professional waste disposal service.
-
Ensure that the waste is properly manifested and transported in accordance with all regulatory requirements.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. Adherence to this workflow is essential for maintaining a safe and compliant laboratory.
Caption: Logical workflow for the safe and compliant disposal of this compound.
Navigating the Safe Handling of NXE0041178: A Guide for Laboratory Professionals
Researchers and drug development professionals working with the novel GPR52 agonist NXE0041178 must adhere to stringent safety protocols to ensure a secure laboratory environment. While specific handling procedures for this compound are not publicly available in comprehensive safety data sheets, a set of best practices derived from general laboratory safety standards for handling potent, biologically active small molecules should be implemented. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions for the safe management of this compound.
Personal Protective Equipment (PPE)
The primary line of defense when handling any chemical compound is the correct and consistent use of Personal Protective Equipment. For a compound like this compound, which is a potent GPR52 agonist with psychoactive properties, a comprehensive PPE strategy is critical.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or a chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound. The following workflow outlines the key steps for safe handling from receipt to disposal.
Step-by-Step Handling Procedures:
-
Receiving and Unpacking: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. Don appropriate PPE, including gloves and eye protection, before opening the package in a well-ventilated area, preferably within a chemical fume hood.
-
Preparation of the Work Area: Designate a specific area for handling this compound. This area should be clean, uncluttered, and equipped with a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Weighing and Aliquoting: All weighing and preparation of stock solutions should be performed within a certified chemical fume hood to prevent inhalation of the powder. Use appropriate tools, such as spatulas and weighing paper, and clean them thoroughly after use.
-
Experimentation: When conducting experiments, handle all solutions containing this compound with care to avoid splashes and aerosol generation. Always wear the full complement of recommended PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty vials, contaminated gloves, and bench paper, must be segregated into a clearly labeled hazardous waste container.
-
Waste Collection: The hazardous waste container should be kept closed when not in use and stored in a designated, secure area away from incompatible materials.
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. This proactive approach to laboratory safety not only protects personnel but also upholds the integrity of the scientific work being conducted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
